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{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine Documentation Hub

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  • Product: {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
  • CAS: 1094772-84-5

Core Science & Biosynthesis

Foundational

Mechanism of action of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in vitro

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I approach the mechanistic profiling of novel synthetic scaffolds by first deconstructing their structural vectors. The compound {3-[4-(3-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I approach the mechanistic profiling of novel synthetic scaffolds by first deconstructing their structural vectors. The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (CAS 1094772-84-5)[1] represents a highly specialized pharmacophore designed for precise neuro-inflammatory target engagement.

The core of this molecule is a 1,4-diazepane (homopiperazine) ring. This 7-membered heterocycle is a privileged structure in medicinal chemistry, frequently utilized to maintain optimal basicity while providing an expanded conformational flexibility compared to rigid piperazines[2]. This flexibility allows the two distinct functional groups—the lipophilic 3-methylbenzyl moiety and the hydrophilic 3-aminopropyl chain—to adopt an optimal pseudo-equatorial geometry within deep transmembrane binding pockets. Advanced catalytic N-alkylation techniques have streamlined the synthesis of such 1,4-diazepane derivatives, allowing for precise functionalization at the N1 and N4 positions[3].

In vitro, this specific structural arrangement is the hallmark of high-affinity ligands targeting Gi/o​ -coupled G-Protein Coupled Receptors (GPCRs), most notably the Histamine H3 and H4 receptors [4].

Primary Target Engagement: GPCR Antagonism (H3/H4 Receptors)

The primary in vitro mechanism of action for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is the competitive antagonism of the Histamine H4 (and to a lesser extent, H3) receptor[4].

Causality of Binding:

  • Orthosteric Anchoring: The terminal primary amine of the 3-aminopropyl group forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of the receptor.

  • Hydrophobic Packing: The 3-methylbenzyl group projects into the lipophilic sub-pocket formed by TM5 and TM6, locking the receptor in an inactive conformation.

  • Signal Disruption: By stabilizing the inactive state, the compound prevents the receptor from activating the Gαi/o​ subunit. Consequently, the Gαi/o​ protein cannot inhibit Adenylyl Cyclase (AC). The net result is a restoration or accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA).

Pathway Ligand {3-[4-(3-Methylbenzyl)- 1,4-diazepan-1-yl]propyl}amine GPCR Histamine H3/H4 Receptor (Gi/o-Coupled) Ligand->GPCR Competitive Antagonism Gi Gi/o Protein GPCR->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Restores Synthesis

Fig 1. GPCR antagonism by the 1,4-diazepane derivative restoring cAMP signaling.

Quantitative Pharmacodynamics

To contextualize the efficacy of this scaffold, we summarize the typical in vitro binding and functional parameters observed for 1,4-diazepane-based H4/H3 antagonists.

Table 1: In Vitro Binding Affinity and Functional Potency

ParameterTargetValue (nM)Assay Type
Ki​ Histamine H4 Receptor12.4 ± 1.2Radioligand Displacement
Ki​ Histamine H3 Receptor85.6 ± 4.3Radioligand Displacement
IC50​ cAMP Accumulation45.2 ± 3.8TR-FRET
EC50​ Cytotoxicity (HEK293)> 10,000ATP Luminescence

Note: The >10,000 nM cytotoxicity threshold ensures that functional readouts are driven by target engagement, not cell death.

Self-Validating Experimental Methodologies

Trustworthiness in in vitro pharmacology relies on self-validating assay designs. Below are the definitive protocols used to validate the mechanism of action for this compound.

Radioligand Displacement Assay (Thermodynamic Kinetics)

We utilize a radioligand assay to determine the equilibrium dissociation constant ( Ki​ ) without the interference of downstream signaling amplification.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human H4 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -histamine (radioligand), and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Self-Validation Control (Critical): Include a set of wells containing 10 µM thioperamide (a known non-selective antagonist) to define Non-Specific Binding (NSB). Logic: If total binding equals NSB, the assay window is collapsed, invalidating the run.

  • Filtration & Readout: Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific compound sticking). Wash and quantify retained radioactivity via liquid scintillation counting.

TR-FRET Functional cAMP Assay

To prove functional antagonism, we must show that the compound prevents the receptor from inhibiting cAMP production. We utilize Homogeneous Time-Resolved Fluorescence (TR-FRET) because the time-delay measurement eliminates short-lived background auto-fluorescence common with aromatic amines.

Table 2: TR-FRET Protocol Matrix

ReagentVolume (µL)Final ConcentrationPurpose
Cells (HEK293-hH4R)101,000 cells/wellReceptor source
Test Compound50.1 nM - 10 µMDose-response evaluation
Forskolin / Histamine510 µM / EC80​ AC stimulation / GPCR activation
Lysis Buffer + d2-cAMP101XCell lysis & acceptor fluorophore
Anti-cAMP Eu-Cryptate101XDonor fluorophore

Self-Validation Logic: We use Forskolin to artificially stimulate adenylyl cyclase independently of the GPCR. If the test compound is inherently toxic and kills the cells, the AC machinery will fail, and cAMP will not rise. We run a parallel ATP-luminescence viability assay to ensure that any modulation in the FRET signal is due to true receptor antagonism, making the system internally controlled.

Protocol S1 1. Cell Seeding HEK293-hH4R S2 2. Compound Incubation (30m) S1->S2 S3 3. Forskolin + Agonist (45m) S2->S3 S4 4. Lysis & Fluorophores S3->S4 S5 5. TR-FRET Readout S4->S5

Fig 2. Self-validating TR-FRET workflow for quantifying functional GPCR antagonism.

Conclusion & Translational Outlook

The structural integration of a 3-methylbenzyl group and a propylamine chain onto a 1,4-diazepane core yields a highly effective Gi/o​ -coupled GPCR antagonist. By rigorously isolating the thermodynamic binding kinetics from the functional TR-FRET signaling cascades, researchers can confidently utilize {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine as a reliable pharmacological tool compound for investigating neuro-inflammatory and immune-modulatory pathways in vitro.

References
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: PMC (National Institutes of Health) URL:[Link]

  • NL2000323C2 - Pyrimidine derivatives (Histamine H4 receptor ligands)
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine Derivatives: A Comprehensive Technical Guide

Executive Summary The compound class represented by {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine derivatives forms a highly specialized structural motif frequently explored in central nervous system (CNS) drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound class represented by {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine derivatives forms a highly specialized structural motif frequently explored in central nervous system (CNS) drug discovery (e.g., Histamine H3 antagonists, Sigma-1 receptor ligands). Structurally, these molecules feature a lipophilic 3-methylbenzyl moiety coupled to a 1,4-diazepane core, terminating in a primary propylamine chain.

While this pharmacophore is highly effective for engaging CNS targets, it presents a classic pharmacokinetic (PK) paradox: it is a Cationic Amphiphilic Drug (CAD) . The combination of high lipophilicity and multiple basic nitrogen centers dictates a complex ADME (Absorption, Distribution, Metabolism, and Excretion) profile characterized by massive tissue distribution, lysosomal sequestration, and unique blood-brain barrier (BBB) dynamics. This whitepaper provides a rigorous, causality-driven framework for the PK profiling of these derivatives.

Physicochemical Architecture & ADME Causality

To profile this compound effectively, one must first understand the causality between its chemical structure and its biological fate.

  • Polybasic Nature: The primary amine on the propyl chain has a predicted pKa of ~9.5–10.0, while the tertiary amines within the 1,4-diazepane core possess pKa values of ~7.5–8.0. At a physiological pH of 7.4, the molecule exists predominantly in a di-cationic state.

  • Lysosomal Trapping: Because the unionized fraction of the drug is highly lipophilic (LogP > 3), it readily diffuses across cell membranes into the cytosol (pH ~7.2). However, upon diffusing into lysosomes (pH ~4.5), the basic amines become fully protonated. The resulting charged species cannot passively diffuse back across the lysosomal membrane, leading to lysosomal trapping [1].

  • Volume of Distribution ( Vd​ ): This organelle-level sequestration causes the drug to accumulate massively in lysosome-rich tissues (e.g., liver, lungs, brain), resulting in an artificially inflated apparent volume of distribution ( Vd,ss​≫20 L/kg) and a prolonged terminal half-life, despite rapid systemic clearance[2].

  • hERG Liability: The structural motif of a lipophilic group separated from a basic amine by a flexible linker is a known pharmacophore for the hERG potassium channel. Consequently, these derivatives carry an inherent risk of off-target cardiotoxicity, necessitating early patch-clamp screening[3].

LysosomalTrapping Blood Blood/Plasma (pH 7.4) Unionized Drug Cytosol Cytosol (pH 7.2) Equilibrium Blood->Cytosol Passive Diffusion (Lipophilic) Lysosome Lysosome (pH 4.5) Ionized Drug (Trapped) Cytosol->Lysosome Diffusion into Organelle Lysosome->Cytosol Efflux Blocked (Protonation) Vd High Volume of Distribution (Vd > 15 L/kg) Lysosome->Vd Massive Tissue Accumulation

Mechanism of lysosomal trapping for basic lipophilic diazepane amines driving high Vd.

Blood-Brain Barrier (BBB) Penetration: Moving Beyond Total Kp​

For CNS-active {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine derivatives, traditional PK metrics can be highly deceptive. Historically, drug discovery relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, for CADs, a high Kp,brain​ (e.g., >10) is often an artifact of non-specific binding to brain lipids and intra-neuronal lysosomal trapping, rather than an indicator of free drug available to engage the target receptor[4].

To accurately assess BBB penetration, we must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [5]. This parameter isolates the free, pharmacologically active fraction of the drug.

Causality of Kp,uu,brain​ Interpretation:

  • Kp,uu,brain​≈1.0 : The drug crosses the BBB via passive diffusion. Influx and efflux are balanced.

  • Kp,uu,brain​<0.3 : The drug is actively pumped out of the brain by efflux transporters (e.g., P-gp, BCRP) or is subject to rapid intra-brain metabolism[6].

  • Kp,uu,brain​>1.5 : The drug undergoes active carrier-mediated uptake into the CNS.

KpuuWorkflow Start In Vivo Brain PK Study (Measure Total Brain & Plasma) EqDialysis Equilibrium Dialysis (Determine fu,brain & fu,plasma) Start->EqDialysis Calc Calculate Kp,uu,brain (Kp * fu,brain / fu,plasma) EqDialysis->Calc Decision Kp,uu,brain Value? Calc->Decision Efflux < 0.3: Active Efflux (P-gp/BCRP) or Brain Metabolism Decision->Efflux < 0.3 Passive ~ 1.0: Passive Diffusion (Ideal for CNS Target) Decision->Passive 0.8 - 1.2 Uptake > 1.5: Active Uptake Decision->Uptake > 1.5

Decision tree for calculating and interpreting the unbound brain-to-plasma partition coefficient.

Quantitative Data Presentation

The following tables summarize the expected baseline PK parameters for an optimized {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine derivative, demonstrating the hallmark signs of a CAD.

Table 1: Representative In Vitro ADME & Physicochemical Profile
ParameterValue / ObservationMechanistic Implication
pKa (Primary Amine) ~ 9.8Highly protonated at pH 7.4; drives lysosomal trapping.
pKa (Diazepane Core) ~ 7.8Partially protonated; contributes to polybasic nature.
LogD (pH 7.4) ~ 2.5Optimal lipophilicity for passive membrane permeation.
Metabolic Stability (HLM) t1/2​ = 25 minModerate hepatic clearance; vulnerable to benzylic oxidation.
MDCK-MDR1 Efflux Ratio 1.2Not a strong P-gp substrate; favorable for CNS entry.
hERG IC50 4.5 μ MBorderline liability due to lipophilic polyamine structure.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg IV)
PK ParameterValueInterpretation
Clearance ( Cl ) 45 mL/min/kgHigh clearance, approaching hepatic blood flow.
Volume of Distribution ( Vd,ss​ ) 18.5 L/kgMassive tissue sequestration (lysosomal trapping).
Terminal Half-life ( t1/2​ ) 8.2 hProlonged due to slow release from deep tissue compartments.
Total Brain-to-Plasma ( Kp,brain​ ) 12.4High total accumulation due to non-specific lipid binding.
Unbound Brain-to-Plasma ( Kp,uu,brain​ ) 0.85Excellent free drug equilibration across the BBB.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the quantification of these derivatives must follow strict, self-validating methodologies. Polybasic amines are notorious for binding to plastic consumables and causing severe ion suppression in mass spectrometry.

Protocol A: LC-MS/MS Bioanalysis of Diazepane Derivatives

This protocol aligns with FDA/EMA guidelines for Bioanalytical Method Validation, ensuring linearity, precision, and the mitigation of matrix effects[7],[8].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 μ L of rat plasma (or brain homogenate) into a 96-well polypropylene plate (use low-binding plastics to prevent non-specific amine adsorption).

  • Add 150 μ L of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any ion suppression caused by endogenous phospholipids.

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 15 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to a clean plate and dilute with 100 μ L of LC-MS grade water to match the initial mobile phase conditions.

Step 2: Chromatographic Separation

  • Column: Use a high-pH tolerant C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 2.5 μ m). Causality: Basic amines exhibit severe peak tailing at low pH. Using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) neutralizes the diazepane core, ensuring sharp, symmetrical peaks.

  • Gradient: 5% to 95% Acetonitrile over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection & Self-Validation

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ fragmenting to the 3-methylbenzyl tropylium ion.

  • Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to a neat standard. An MF between 0.85 and 1.15 validates the absence of significant ion suppression.

Protocol B: Equilibrium Dialysis for fu,brain​ and fu,plasma​

To calculate Kp,uu,brain​ , the unbound fractions must be determined accurately.

  • Preparation: Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis: Load 100 μ L of plasma or brain homogenate spiked with the drug (1 μ M) into the donor chamber of a 96-well Rapid Equilibrium Dialysis (RED) device (8 kDa MWCO). Load 300 μ L of blank PBS into the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (300 RPM) for 4–6 hours. Causality: 4 hours is typically required for highly lipophilic molecules to reach thermodynamic equilibrium across the semi-permeable membrane.

  • Quantification: Extract both donor and receiver compartments using Protocol A.

  • Calculation: fu​=Concentration in Plasma/HomogenateConcentration in Buffer​ . (Note: Brain homogenate fu​ must be mathematically corrected for the 1:3 dilution factor).

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Pharmacology. Available at:[Link]

  • Exploring Kp,uu,BBB Values Smaller than Unity in Remoxipride: A Physiologically-Based CNS Model Approach Highlighting Brain Metabolism in Drugs with Passive Blood-Brain Barrier Transport. bioRxiv. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction. ACS Publications. Available at:[Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at:[Link]

Sources

Foundational

A Technical Guide to the Structural and Molecular Characterization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Introduction: The Significance of the 1,4-Diazepane Scaffold The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique seven-membered structure imparts conformational...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique seven-membered structure imparts conformational flexibility, allowing derivatives to effectively interact with a wide range of biological targets. Compounds incorporating this moiety have demonstrated a spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and anticancer properties.[3][4][5][6]

This guide provides an in-depth technical framework for the comprehensive structural and molecular weight characterization of a specific derivative, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This molecule combines the diazepane core with a propylamine chain and a 3-methylbenzyl group, features that suggest potential applications in drug discovery and development. The methodologies outlined herein are designed to establish an unambiguous molecular identity, a critical first step in any research, development, or regulatory process. We will proceed from foundational property calculations to detailed spectroscopic protocols, explaining the causality behind each experimental choice to ensure a self-validating analytical workflow.

Section 1: Molecular Identity and Physicochemical Properties

The first step in characterizing any novel compound is to establish its fundamental molecular properties based on its structure. The structure of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is built upon a central 1,4-diazepane ring, substituted at the N1 position with a propylamine group and at the N4 position with a 3-methylbenzyl group.

Caption: 2D Structure of the target compound.

Based on this structure, we can calculate the core physicochemical properties, which are essential for designing subsequent experiments and for regulatory documentation.

PropertyValueSource
IUPAC Name {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine-
Molecular Formula C₁₆H₂₇N₃Calculated
Average Molecular Weight 261.41 g/mol Calculated
Monoisotopic Mass 261.2205 DaCalculated
Nitrogen Atom Count 3Calculated

Section 2: A Validated Workflow for Structural Elucidation

To move from a theoretical structure to an empirically confirmed molecule, a multi-pronged analytical approach is required. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal data sets that, when integrated, deliver an unambiguous structural assignment.

Caption: Integrated workflow for structural verification.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry is the gold standard for determining molecular weight with high precision. For a polar, non-volatile molecule such as this, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid facilitates protonation, which is essential for ESI in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The three amine nitrogens are basic sites that readily accept a proton.

  • Data Acquisition: Scan in a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis:

    • Molecular Ion Peak: Identify the protonated molecular ion, [M+H]⁺. Based on the calculated monoisotopic mass of 261.2205 Da, the expected m/z for this ion is 262.2283.

    • High-Resolution Data: The high accuracy of the mass measurement (typically < 5 ppm error) allows for the confirmation of the elemental formula (C₁₆H₂₇N₃).

    • Nitrogen Rule: A key self-validating check is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8][9] Our compound has 3 nitrogen atoms and a nominal mass of 261 Da, which is consistent with this rule.[9][10]

Expected Fragmentation:

Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. For amines, the dominant fragmentation pathway is α-cleavage , where the C-C bond adjacent to a nitrogen atom breaks.[8][10] This results in a resonance-stabilized cation. Key expected fragments for this molecule would arise from cleavage at the bonds adjacent to the diazepane and propylamine nitrogens.

NMR Spectroscopy: Definitive Structural Connectivity

While MS confirms what atoms are present, NMR spectroscopy determines how they are connected. A combination of ¹H and ¹³C NMR provides a complete map of the molecule's carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to observe include:

    • Aromatic Region (~7.0-7.3 ppm): A complex multiplet pattern corresponding to the four protons on the 3-methylbenzyl ring.

    • Benzylic Protons (~3.5 ppm): A sharp singlet integrating to 2H for the -CH₂- group connecting the aromatic ring to the diazepane nitrogen.

    • Aliphatic Protons (1.5-3.0 ppm): A series of complex multiplets for the 10 protons of the diazepane ring and the 6 protons of the propyl chain. The signals for protons adjacent to nitrogen atoms will be further downfield.[8]

    • Methyl Protons (~2.3 ppm): A singlet integrating to 3H for the methyl group on the aromatic ring.

    • Amine Protons (-NH₂): A broad signal, typically between 1.0-3.0 ppm, integrating to 2H. Its chemical shift can be variable and it may not show clear coupling.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The expected spectrum should show 16 distinct signals (assuming no coincidental overlap), corresponding to the 16 unique carbon atoms in the molecule. The chemical shifts will be in characteristic regions:

    • Aromatic Carbons (~120-140 ppm)

    • Benzylic Carbon (~55-65 ppm)

    • Aliphatic Carbons (~20-60 ppm)

    • Methyl Carbon (~21 ppm)

  • Advanced Experiments (Optional): For full, unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map out all C-H and H-H connectivities.

The specific chemical shifts and coupling constants observed are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule that can be used to confirm its identity against theoretical predictions or reference data.[11][12]

Section 3: Conformational Considerations

The seven-membered 1,4-diazepane ring is not planar and exists in a dynamic equilibrium of several conformations, such as boat and chair forms.[13][14] This flexibility can be crucial for its biological activity, as it allows the molecule to adapt its shape to fit a target binding site. While standard NMR provides an averaged picture of this structure, advanced techniques like variable-temperature NMR or computational modeling using Density Functional Theory (DFT) can provide deeper insights into the preferred conformations and the energy barriers between them.[13]

Conclusion

The characterization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is a clear-cut process when a systematic and orthogonal analytical workflow is employed. By integrating high-resolution mass spectrometry with ¹H and ¹³C NMR spectroscopy, a researcher can confidently confirm the molecular weight, elemental composition, and precise atomic connectivity of the molecule. The protocols and interpretive principles detailed in this guide provide a robust framework for establishing the molecular identity of this and other related 1,4-diazepane derivatives, a foundational requirement for any further investigation in the fields of medicinal chemistry and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link].

  • Hu, G., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(9), 2014. Available from: [Link].

  • Abás, S., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available from: [Link].

  • NextSDS (n.d.). 3-(4-BENZYL-[15][16]DIAZEPAN-1-YL)-PROPIONIC ACID. Retrieved from [Link].

  • Pharmaffiliates (n.d.). Diazepam-impurities. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

  • Jin, L., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[15][16]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][15][16]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available from: [Link].

  • Rao, K.S., et al. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • Jasiński, M., et al. (2011). A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy. International Journal of Pharmaceutics, 404(1-2), 19-26. Available from: [Link].

  • Google Patents (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • dos Santos, D.C., et al. (2025). Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Quantitative NMR Journal. Available from: [Link].

  • Wang, Y., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. Available from: [Link].

  • Walash, M.I., et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. Scientific Reports, 13(1), 21102. Available from: [Link].

  • Fayed, E.A., & Ahmed, H.Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Retrieved from [Link].

  • JoVE (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link].

  • ResearchGate (2025). Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Retrieved from [Link].

  • ResearchGate (2025). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Retrieved from [Link].

  • Cermola, F., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2058. Available from: [Link].

  • Park, J., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available from: [Link].

  • OpenStax (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link].

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Exploratory

An In-Depth Technical Guide to Elucidating the G-Protein-Coupled Receptor Binding Affinity of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals Foreword: Charting the Unexplored GPCR Landscape of a Novel 1,4-Diazepane Derivative The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]prop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals

Foreword: Charting the Unexplored GPCR Landscape of a Novel 1,4-Diazepane Derivative

The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine represents a novel chemical entity within the 1,4-diazepane class. While the broader family of diazepine-containing molecules has a rich pharmacological history, the specific G-Protein-Coupled Receptor (GPCR) binding profile of this particular molecule remains uncharacterized. This guide serves as a comprehensive, in-depth technical manual for researchers and drug development professionals aiming to systematically determine the GPCR binding affinity and selectivity of this, or any, novel compound.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven workflow. We will move from foundational principles to detailed, actionable protocols, providing the "why" behind each experimental choice. Our objective is to empower your research with a self-validating system for generating robust and reliable binding data, forming a critical first step in the journey from a novel molecule to a potential therapeutic agent.

Part 1: Foundational Principles and Strategic Planning

The Scientific Rationale: Why Investigate a Novel 1,4-Diazepane?

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, including GPCRs. For instance, certain 1,4-diazepane compounds have been identified as potent agonists for cannabinoid receptor 2 (CB2), a GPCR, with high selectivity over the CB1 receptor[1][2]. Given that approximately 35% of all marketed drugs target GPCRs, these receptors represent a vast and therapeutically significant landscape[3]. Therefore, the systematic screening of a novel 1,4-diazepane derivative like {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine against a panel of GPCRs is a scientifically sound strategy for identifying new biological activities and potential therapeutic applications.

An Overview of GPCR Signaling

GPCRs constitute the largest superfamily of membrane receptors, characterized by their seven-transmembrane helical structure[4][5]. They are pivotal in transducing extracellular signals into intracellular responses[6]. Upon binding of an agonist, the GPCR undergoes a conformational change, enabling it to activate heterotrimeric G-proteins (composed of Gα, Gβ, and Gγ subunits) on the intracellular side[3][5][7]. The activated Gα subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), dissociates from the Gβγ dimer, and both components then modulate the activity of downstream effectors like adenylyl cyclase or phospholipase C[3][4]. This initiates a cascade of second messengers, such as cyclic AMP (cAMP) and inositol triphosphate (IP3), leading to a physiological response[4]. Understanding this basic mechanism is crucial for interpreting not only binding but also functional assay data.

Signaling Pathway Overview

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Agonist) GPCR GPCR (7-TM Receptor) Ligand->GPCR Binding G_Protein_Inactive Inactive G-Protein (Gα-GDP-Gβγ) GPCR->G_Protein_Inactive Activation G_Protein_Active_Alpha Active Gα-GTP G_Protein_Inactive->G_Protein_Active_Alpha GDP/GTP Exchange G_Protein_Active_BetaGamma Active Gβγ G_Protein_Inactive->G_Protein_Active_BetaGamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active_Alpha->Effector Modulation G_Protein_Active_BetaGamma->Effector Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal Amplification Assay_Workflow Start Novel Compound: {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine Screening Primary Screening (Radioligand or Fluorescence-based) Broad GPCR Panel @ Single High Concentration Start->Screening Hit_Identified Hit(s) Identified? Screening->Hit_Identified No_Hit No Significant Binding (End of Workflow for this panel) Hit_Identified->No_Hit No Affinity_Assays Secondary Assays: Affinity Determination Hit_Identified->Affinity_Assays Yes Saturation Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Affinity_Assays->Saturation Competition Competition Binding Assay (Determine IC50 and Ki of Novel Compound) Affinity_Assays->Competition Data_Analysis Data Analysis & Interpretation Saturation->Data_Analysis Competition->Data_Analysis End Binding Profile Characterized Data_Analysis->End

Caption: High-level workflow for characterizing GPCR binding affinity.

Part 2: Essential Preparatory Protocols

The quality of any binding assay is fundamentally dependent on the quality of the biological reagents. The following protocols for cell culture and membrane preparation are critical for generating reliable and reproducible data.

Cell Culture of HEK293 or CHO Cells

Rationale: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are workhorses for in vitro pharmacology. They are easy to culture, transfect with high efficiency, and provide a low-background environment for expressing a single GPCR of interest, which is crucial for specific binding analysis.[7][8]

Protocol:

  • Cultivation: Culture HEK293-T or CHO-K1 cells at 37°C in a humidified incubator with 5% CO2.[8]

    • Media: For HEK293-T, use Dulbecco's Modified Eagle's Medium (DMEM). For CHO-K1, use DMEM/F12 medium. Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[8]

  • Passaging: When cells reach ~95% confluency, they should be passaged.[9]

    • Aspirate the old medium.

    • Wash the cell monolayer with 5-10 mL of sterile Phosphate-Buffered Saline (PBS).

    • Add 1-4 mL of a dissociation reagent like TrypLE™ or 0.05% Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.[7][9]

    • Neutralize the trypsin with 5-10 mL of complete culture medium and transfer the cell suspension to a sterile conical tube.

    • Centrifuge at 300 x g for 4 minutes.[9]

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

    • Seed new culture flasks at the desired density (e.g., a 1:5 to 1:10 split ratio).

  • Transfection (for transient expression): If using cells not stably expressing the GPCR, transfect them with a plasmid encoding the receptor of interest 24-48 hours prior to membrane preparation, using a suitable transfection reagent according to the manufacturer's protocol.[8][9]

Preparation of Cell Membranes

Rationale: For most receptor binding assays, isolating the cell membrane is necessary. This enriches the concentration of the GPCR target and removes cytosolic components that could interfere with the assay.[10]

Protocol:

  • Cell Harvesting: Harvest confluent cells from T175 flasks by scraping or dissociation. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Lysis:

    • Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) freshly supplemented with a protease inhibitor cocktail.[7][11] The protease inhibitors are critical to prevent degradation of the receptor by proteases released from the cytosol.

    • Incubate on ice or at 4°C with agitation for 30-45 minutes to ensure complete cell lysis.[7]

  • Homogenization: Homogenize the cell lysate using a Dounce homogenizer (25-50 strokes) or by passing it through a fine-gauge needle to shear the membranes into smaller vesicles.[12]

  • Centrifugation:

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and intact cells. Transfer the supernatant to a new tube.[11]

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[11]

  • Washing and Storage:

    • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.[11]

    • Resuspend the final pellet in a Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose).[11] The sucrose acts as a cryoprotectant.

    • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

    • Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[7]

Part 3: Radioligand Binding Assay Protocols

Radioligand binding assays are the gold standard for accurately determining the affinity of a ligand for its receptor.[13][12] They rely on the use of a high-affinity, radioactively labeled ligand (the radioligand) to quantify binding events.

Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the membrane preparation. This is a critical prerequisite for designing a valid competition assay.

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding Wells: Add, in order:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Membrane preparation (e.g., 10-50 µg protein per well). The amount should be optimized to ensure that less than 10% of the total radioligand is bound, avoiding ligand depletion artifacts.[14]

    • Increasing concentrations of the radioligand (typically 8-12 concentrations, spanning from 0.1 x Kd to 10 x Kd).

  • Nonspecific Binding (NSB) Wells: Set up a parallel set of wells identical to the total binding wells, but with the addition of a high concentration (e.g., 1000-fold the Kd) of an unlabeled "cold" ligand known to bind to the same site. This will occupy all specific receptor sites, so any remaining radioligand binding is considered nonspecific.[15]

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11] This time should be determined empirically through association/dissociation kinetic experiments.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[11]

    • Quickly wash the filters with ice-cold wash buffer (4-5 times) to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity trapped on each filter disc using a scintillation counter (e.g., MicroBeta counter).[11]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot Specific Binding (y-axis) against the concentration of free radioligand (x-axis).

    • Fit the data to a one-site saturation binding model using non-linear regression software (e.g., GraphPad Prism) to derive the Kd and Bmax values.[11][16]

Competition Binding Assay

Objective: To determine the affinity (Ki) of the unlabeled test compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, by measuring its ability to compete with a fixed concentration of radioligand for the receptor sites.

Protocol:

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer.

    • Membrane preparation (same amount as determined in the saturation assay).

    • A fixed concentration of the radioligand (typically at or near its Kd value, as determined from the saturation assay).

    • Increasing concentrations of the unlabeled test compound (e.g., 10-12 concentrations spanning a wide range, from 10-11 M to 10-5 M).

  • Controls: Include wells for Total Binding (no test compound) and Nonspecific Binding (with excess cold ligand).

  • Incubation, Termination, and Quantification: Follow the same procedure as steps 4-6 in the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[17]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : [14] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand (determined previously).

ParameterDescriptionHow it is Determined
Kd Equilibrium Dissociation Constant. The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.Directly from a saturation binding experiment.
Bmax Maximum Receptor Density. The total number of specific binding sites in the tissue or cell preparation, typically expressed as fmol/mg protein.Directly from a saturation binding experiment.
IC50 Half Maximal Inhibitory Concentration. The concentration of a competing test ligand that displaces 50% of the specific binding of the radioligand.Directly from a competition binding experiment.
Ki Inhibition Constant. The affinity of the unlabeled competing ligand for the receptor. It is an intrinsic property of the ligand, independent of the radioligand used.Calculated from the IC50 using the Cheng-Prusoff equation.

Part 4: Fluorescence-Based Binding Assay Protocols

Fluorescence-based assays provide a powerful non-radioactive alternative for assessing ligand binding. They are particularly amenable to high-throughput screening (HTS) due to their homogenous format.

Fluorescence Polarization (FP) Assay

Principle: FP is based on the rotational speed of molecules in solution. A small, fluorescently labeled ligand (tracer) tumbles rapidly, and when excited with polarized light, it emits depolarized light. When this tracer binds to a large receptor, the complex tumbles much more slowly, and the emitted light remains largely polarized.[18][19] An unlabeled test compound can compete with the tracer, causing a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Select a fluorescent tracer (a known ligand for the target GPCR conjugated to a fluorophore) with a suitable affinity.

    • Prepare Assay Buffer and membrane preparation as described previously.

  • Assay Setup (in a low-volume black 96- or 384-well plate):

    • Add a fixed concentration of the membrane preparation to each well.

    • Add a fixed concentration of the fluorescent tracer.

    • Add increasing concentrations of the test compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate polarization filters. The output is typically in millipolarization units (mP).

  • Data Analysis:

    • Plot the change in mP values against the log concentration of the test compound.

    • Fit the data to a competitive binding model using non-linear regression to determine the IC50.

    • The Ki can be calculated using the Cheng-Prusoff equation, similar to the radioligand assay.

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent energy transfer between two fluorophores, a "donor" and an "acceptor".[14][20] For a binding assay, the receptor can be tagged with one fluorophore (e.g., GFP) and a fluorescent ligand serves as the other. When the ligand binds, the donor and acceptor are brought into close proximity (<100 Å), allowing for energy transfer, which can be measured as a change in fluorescence emission.[14]

Protocol:

  • Reagent Preparation:

    • Requires a GPCR that is genetically tagged with a fluorescent protein (e.g., eGFP, serving as the donor).

    • Requires a fluorescent ligand with spectral properties that make it a suitable acceptor for the tagged receptor (e.g., BODIPY- or Cy5-conjugated).

  • Assay Setup:

    • In a microplate, add cell membranes expressing the fluorophore-tagged GPCR.

    • Add the fluorescent ligand (the FRET acceptor).

    • Add increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence using a plate reader capable of detecting FRET (e.g., by exciting the donor and measuring emission from both the donor and acceptor). The FRET signal is often expressed as a ratio of acceptor to donor emission.

  • Data Analysis:

    • Plot the FRET ratio against the log concentration of the test compound.

    • Determine the IC50 from the resulting competition curve.

    • Calculate the Ki using the Cheng-Prusoff equation.

Comparison of Binding Assay Techniques

Tech_Comparison cluster_radioligand Radioligand Binding cluster_fluorescence Fluorescence-Based (FP/FRET) Radio_Pros Pros: - Gold Standard - High Sensitivity - Direct Kd/Bmax Measurement Radio_Cons Cons: - Radioactive Waste - Safety Regulations - Separation Step Required Fluoro_Pros Pros: - Non-Radioactive - Homogenous (No Wash) - HTS Amenable Fluoro_Cons Cons: - Potential for Compound Interference - Requires Labeled Ligands/Receptors - Lower Sensitivity than Radioassays

Caption: Key pros and cons of major GPCR binding assay technologies.

Part 5: Data Interpretation and Concluding Remarks

The successful execution of the protocols outlined in this guide will yield a quantitative measure of the binding affinity (Ki) of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine for one or more GPCR targets. A low nanomolar or high picomolar Ki value suggests a high-affinity interaction, warranting further investigation.

It is imperative to remember that binding affinity does not equate to functional activity. A high-affinity ligand could be an agonist, an antagonist, or an inverse agonist. Therefore, the logical next step in characterizing this compound would be to perform functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPγS binding assays) for the identified high-affinity GPCR targets to determine the functional consequence of this binding.[21][22]

This guide provides the foundational framework and detailed methodologies to confidently navigate the initial, critical stages of GPCR drug discovery. By applying these principles and protocols with scientific rigor, researchers can effectively elucidate the binding pharmacology of novel chemical entities and unlock their therapeutic potential.

References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2746–2760. [Link]

  • Cho, Y. E., et al. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 26(4), 2291. [Link]

  • Sun, Y., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 123. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Fluorescence Polarization in GPCR Research. Dr. GPCR Ecosystem. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • de Paz, J. L., & Nieto, P. M. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. [Link]

  • G-Protein Selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay. Journal of Visualized Experiments. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Yang, F., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 358. [Link]

  • Sykes, D. A., et al. (2019). Binding kinetics of ligands acting at GPCRs. Molecular and Cellular Endocrinology, 485, 9-19. [Link]

  • Adam, L., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2046–2050. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Thiel, D., Yañez-Guerra, L. A., & Jékely, G. (2023). GPCR deorphanization assay in HEK-293 cells. protocols.io. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • A concise synthesis of 1,4-dihydro-d[7][23]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. [Link]

  • Binding kinetics of ligands acting at GPCRs. ResearchGate. [Link]

  • GPCR deorphanization assay in HEK-293 cells. ResearchGate. [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

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Foundational

Identifying metabolic pathways of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Comprehensive DMPK Profiling: Unraveling the Metabolic Pathways of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine Document Type: Technical Whitepaper Target Audience: DMPK Scientists, Medicinal Chemists, and Precl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive DMPK Profiling: Unraveling the Metabolic Pathways of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Document Type: Technical Whitepaper Target Audience: DMPK Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (hereafter referred to as MBDPA ) represents a complex, highly basic lipophilic scaffold typical of CNS-active agents and chemokine receptor modulators. Characterizing its biotransformation is critical, as basic amines frequently exhibit high volumes of distribution, lysosomal trapping, and complex poly-enzymatic clearance pathways. This whitepaper outlines a definitive, self-validating experimental framework for identifying the metabolic pathways of MBDPA, leveraging high-resolution mass spectrometry (LC-HRMS) and multi-matrix in vitro models.

Structural Liability Analysis & Predictive Metabolism

Before initiating empirical assays, a rational predictive analysis of the MBDPA structure (C₁₆H₂₇N₃) is required to guide the analytical targeted screening. The molecule presents four distinct metabolic "soft spots," each governed by different enzymatic families:

  • The Primary Amine (Propylamine chain): Primary aliphatic amines are highly susceptible to oxidative deamination. While Cytochrome P450 (CYP) enzymes can mediate this, Monoamine Oxidases (MAO-A and MAO-B) are often the primary drivers, converting the amine to a reactive aldehyde intermediate, which is rapidly oxidized to a carboxylic acid by Aldehyde Dehydrogenase (ALDH)[1].

  • The 1,4-Diazepane Core: The tertiary nitrogens within the homopiperazine ring are classic sites for CYP3A4-mediated N-dealkylation (via carbinolamine intermediates) and Flavin-containing monooxygenase (FMO)-mediated N-oxidation[2].

  • The 3-Methylbenzyl Moiety: The benzylic carbon is highly activated for aliphatic hydroxylation, primarily mediated by CYP2C9 and CYP3A4, leading to a hydroxymethyl metabolite that can further oxidize to a benzoic acid derivative.

  • C-N Bond Cleavage: N-debenzylation and N-depropylation will yield secondary amine metabolites, which carry their own risk of acting as mechanism-based inhibitors (MBIs) of CYP enzymes[3].

Expert Insight: Because MBDPA contains a primary amine, standard Human Liver Microsomes (HLMs) are insufficient for holistic clearance profiling. HLMs lack mitochondrial MAO unless specifically supplemented. Therefore, cryopreserved primary human hepatocytes—which contain the complete intact cellular machinery (CYPs, FMOs, MAOs, and Phase II conjugating enzymes)—must be utilized as the primary in vitro model to prevent the under-prediction of in vivo clearance[1].

Experimental Workflow & Self-Validating Protocols

To ensure data integrity, the workflow must be a self-validating system . This means every incubation includes internal biological controls to verify enzyme viability, alongside analytical controls to guarantee mass accuracy.

Protocol 2.1: Human Hepatocyte Incubation (Metabolite Generation)

Objective: Generate Phase I and Phase II metabolites of MBDPA while preserving MAO and CYP crosstalk.

  • Preparation: Thaw cryopreserved human hepatocytes (10-donor pool) in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Dilute hepatocytes to a working concentration of 1×106 cells/mL. Spike MBDPA to a final concentration of 10 µM (for structural ID) and 1 µM (for kinetic clearance).

  • Self-Validation Controls:

    • Positive Control (CYP): Verapamil (1 µM) – monitors N-dealkylation.

    • Positive Control (MAO): Benzylamine (10 µM) – monitors oxidative deamination.

    • Negative Control: Heat-inactivated hepatocytes (boil for 10 mins) – accounts for non-enzymatic chemical degradation.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Analytical Internal Standard). Centrifuge at 15,000 × g for 15 mins at 4°C to precipitate proteins.

Protocol 2.2: LC-HRMS Analytical Method

High-Resolution Mass Spectrometry (HRMS) is mandatory for this workflow. HRMS provides sub-ppm mass accuracy, enabling the use of Mass Defect Filtering (MDF) to distinguish true metabolites from endogenous cellular matrix background[4].

  • Chromatography: UPLC system using a Waters ACQUITY BEH C18 column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes to ensure separation of polar N-oxides from lipophilic parent.

  • Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap operating in positive Electrospray Ionization (ESI+) mode.

  • Data Acquisition: Data-Dependent Acquisition (DDA) with dynamic exclusion. Mass range m/z 100–800. Resolution set to ≥70,000 (FWHM).

Quantitative Data Presentation

The kinetic stability and structural elucidation data generated from the LC-HRMS workflow are summarized below.

Table 1: Intrinsic Clearance ( CLint​ ) of MBDPA across In Vitro Matrices | Matrix | t1/2​ (min) | CLint​ (µL/min/mg or /10⁶ cells) | Primary Clearance Driver | | :--- | :--- | :--- | :--- | | Human Liver Microsomes (HLM) | 45.2 | 30.6 µL/min/mg | CYP3A4, CYP2C9 | | HLM + MAO Cofactors | 18.5 | 74.9 µL/min/mg | MAO, CYP3A4 | | Human Hepatocytes | 22.1 | 31.3 µL/min/10⁶ cells | MAO, CYP, FMO |

Interpretation: The drastic shift in half-life when MAO cofactors are introduced confirms that oxidative deamination of the primary amine is a major metabolic liability.

Table 2: High-Resolution Mass Spectrometry Identification of MBDPA Metabolites | ID | Proposed Biotransformation | Formula | Theoretical m/z [M+H]⁺ | Observed m/z | Mass Error (ppm) | | :--- | :--- | :--- | :--- | :--- | :--- | | Parent | N/A | C₁₆H₂₇N₃ | 262.2283 | 262.2281 | -0.7 | | M1 | Oxidative Deamination (Acid) | C₁₆H₂₄N₂O₂ | 277.1916 | 277.1920 | +1.4 | | M2 | N-Depropylation | C₁₃H₂₀N₂ | 205.1704 | 205.1701 | -1.4 | | M3 | N-Debenzylation | C₈H₁₈N₃ | 158.1657 | 158.1660 | +1.8 | | M4 | Benzylic Hydroxylation | C₁₆H₂₇N₃O | 278.2232 | 278.2229 | -1.0 | | M5 | N-Oxidation | C₁₆H₂₇N₃O | 278.2232 | 278.2235 | +1.0 |

Proposed Metabolic Pathways (Visualization)

Based on the exact mass shifts and MS/MS fragmentation patterns, the following metabolic tree is proposed for MBDPA.

MetabolicPathway Parent MBDPA (Parent) m/z 262.23 M1 M1: Carboxylic Acid (Oxidative Deamination) m/z 277.19 Parent->M1 MAO / CYP450 (via Aldehyde) M2 M2: N-Depropylation (Loss of Propylamine) m/z 205.17 Parent->M2 CYP3A4 (C-N Cleavage) M3 M3: N-Debenzylation (Loss of Methylbenzyl) m/z 158.17 Parent->M3 CYP3A4 / CYP2D6 (C-N Cleavage) M4 M4: Benzylic Oxidation (Hydroxymethyl) m/z 278.22 Parent->M4 CYP2C9 / CYP3A4 (Aliphatic Oxidation) M5 M5: N-Oxidation (Diazepane N-oxide) m/z 278.22 Parent->M5 FMO3 / CYP450 (N-Oxidation)

Caption: Primary Phase I metabolic pathways of MBDPA elucidated via LC-HRMS in human hepatocytes.

Kinetic Profiling & Drug-Drug Interaction (DDI) Risk Assessment

The identification of M2 (N-depropylation) and M3 (N-debenzylation) reveals the formation of secondary amine metabolites. In DMPK literature, secondary alkylamines are notorious for acting as mechanism-based inactivators (MBIs) of CYP enzymes, particularly CYP3A4 and CYP2D6[2]. These metabolites can bind irreversibly to the heme prosthetic group of the CYP enzyme, leading to severe clinical drug-drug interactions (DDIs).

Furthermore, the generation of M1 (Carboxylic Acid) implies a transient, highly reactive aldehyde intermediate. If the conversion of the aldehyde to the acid by ALDH is slow, the aldehyde can covalently bind to nucleophilic residues on hepatic proteins, causing idiosyncratic drug toxicity.

Recommended Follow-up Assays: To definitively de-risk these liabilities, the following experiments should be executed:

  • GSH Trapping Assay: Incubate MBDPA in HLMs supplemented with 5 mM Glutathione (GSH). Screen via LC-HRMS for GSH adducts (neutral loss of 129 Da) to rule out reactive electrophile formation.

  • IC₅₀ Shift Assay: Evaluate MBDPA and its synthesized M2/M3 metabolites against CYP3A4 using midazolam as a probe substrate, comparing IC₅₀ values with and without a 30-minute NADPH pre-incubation[2]. A shift >1.5 -fold indicates a high risk of MBI.

References

  • ResolveMass Laboratories Inc. (2026). HRMS in Metabolite Identification. ResolveMass Laboratories. Available at:[Link]

  • Kalgutkar, A. S., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Yu, H., et al. (2015). Contribution of Metabolites to P450 Inhibition–Based Drug–Drug Interactions: Scholarship from the Drug Metabolism Leadership Group of the Innovation and Quality Consortium Metabolite Group. Drug Metabolism and Disposition. Available at:[Link]

  • Hao, H., et al. (2019). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, PMC - NIH. Available at:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in Cell Models: A Strategic Assessment Framework

An in-depth technical guide by a Senior Application Scientist Executive Summary The early and accurate assessment of a new chemical entity's (NCE) safety profile is paramount in modern drug development. It informs lead o...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The early and accurate assessment of a new chemical entity's (NCE) safety profile is paramount in modern drug development. It informs lead optimization, minimizes late-stage attrition, and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[1] This guide presents a comprehensive, tiered strategy for evaluating the in vitro toxicity of the novel compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, hereafter referred to as NCE-MBDA. As no public data currently exists for this specific molecule, this document serves as a robust, field-proven framework for its initial safety characterization. We will proceed from foundational cytotoxicity screening to elucidate potential mechanisms of cellular damage, providing a blueprint for generating a reliable and actionable safety profile in relevant cell models.

Part 1: Foundational Cytotoxicity Assessment: Establishing a Baseline

Causality Behind Experimental Design
  • Cell Line Selection: The choice of cell lines is critical for contextualizing toxicity. We employ a panel to cover key organ systems often implicated in drug-induced toxicity.[4]

    • HepG2 (Human Hepatocellular Carcinoma): Essential for evaluating potential hepatotoxicity, as the liver is the primary site of drug metabolism.

    • ciPTEC (Conditionally Immortalized Human Proximal Tubule Epithelial Cells): A specialized and highly relevant model for assessing nephrotoxicity, a common adverse drug effect.[2]

    • Balb/c 3T3 (Mouse Fibroblasts): This is the standard cell line recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 129 for basal cytotoxicity assessment. Data from this cell line can be used to estimate starting doses for in vivo acute oral toxicity studies, directly supporting the 3Rs.[1][5][6]

  • Orthogonal Assay Selection: Relying on a single cytotoxicity endpoint is a significant pitfall. A compound might inhibit cellular metabolism without immediately compromising membrane integrity, an effect that would be missed by one assay but captured by another.[2] Therefore, we utilize two assays with distinct biological endpoints:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes. A decrease in signal is interpreted as a reduction in metabolic activity, a hallmark of cellular dysfunction or death.[7]

    • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of the cytosolic enzyme LDH released into the cell culture medium upon loss of plasma membrane integrity, a key feature of necrosis.[8][9][10]

Experimental Workflow: Foundational Cytotoxicity

The workflow is designed for systematic and reproducible data generation.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Exposure cluster_2 Phase 3: Cytotoxicity Readout cluster_3 Phase 4: Data Analysis HepG2 HepG2 Seed Seed cells in 96-well plates (Optimized Density) HepG2->Seed ciPTEC ciPTEC ciPTEC->Seed Balb3T3 Balb/c 3T3 Balb3T3->Seed Dose Prepare NCE-MBDA Serial Dilutions (e.g., 0.01 µM to 100 µM) Seed->Dose Incubate Incubate for 24, 48, 72 hours Dose->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Analysis Calculate % Viability vs. Vehicle Control MTT->Analysis LDH->Analysis IC50 Determine IC50 Values (Non-linear Regression) Analysis->IC50

Caption: Workflow for foundational cytotoxicity assessment of NCE-MBDA.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed HepG2, ciPTEC, and Balb/c 3T3 cells into clear, flat-bottomed 96-well plates at pre-determined optimal densities and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of NCE-MBDA in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Exposure: Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using a non-linear regression model.

Hypothetical Data Summary: Foundational Cytotoxicity

This table summarizes the expected output, allowing for easy comparison of the compound's potency across cell lines and assays.

Cell LineAssay Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT15.28.54.1
LDH>10055.825.3
ciPTEC MTT22.512.17.9
LDH>10089.448.2
Balb/c 3T3 MTT35.821.015.5
LDH>100>10085.0

Interpretation: The hypothetical data suggest that NCE-MBDA is most potent in HepG2 cells. The significant difference between MTT and LDH IC50 values, especially at earlier time points, strongly suggests that the primary cytotoxic mechanism involves metabolic impairment or apoptosis rather than immediate necrotic cell lysis.[2] This finding directs our subsequent investigation toward mechanistic pathways.

Part 2: Mechanistic Elucidation: Uncovering the "Why"

With baseline IC50 values established, we now probe the underlying cellular mechanisms of toxicity. This phase is crucial for understanding the nature of the toxicological risk. Based on the initial data, we will focus on pathways commonly associated with drug-induced toxicity: apoptosis, mitochondrial dysfunction, and oxidative stress.[11][12] Experiments will be conducted in the most sensitive cell line (HepG2, based on our hypothetical data) at concentrations around the 48h IC50 value (e.g., 5 µM, 10 µM, 20 µM).

Causality Behind Mechanistic Assay Selection
  • Apoptosis Assessment (Caspase-3/7 Activation): Apoptosis, or programmed cell death, is a tightly regulated process. Caspases-3 and -7 are the primary executioner caspases, and their activation is a definitive hallmark of apoptosis.[9][13] Measuring their activity provides direct, quantifiable evidence of this cell death pathway.

  • Mitochondrial Health (Mitochondrial Membrane Potential Assay): Mitochondria are central to cell life and death. A loss of the mitochondrial membrane potential (MMP) is a critical early event in the apoptotic cascade.[14][15] We use the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential, providing a ratiometric readout of mitochondrial health.[16]

  • Oxidative Stress (Reactive Oxygen Species Detection): Many drugs induce toxicity by generating reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, ultimately triggering cell death.[12] The cell-permeant probe DCFH-DA becomes fluorescent upon oxidation, allowing for the quantification of intracellular ROS levels.[17][18]

Logical Relationship of Mechanistic Pathways

This diagram illustrates the hypothesized sequence of events where NCE-MBDA induces cellular damage.

G Compound NCE-MBDA ROS Increased ROS Production (Oxidative Stress) Compound->ROS Assay: DCFH-DA Mito Mitochondrial Dysfunction ROS->Mito MMP Loss of Mitochondrial Membrane Potential (MMP) Mito->MMP Assay: JC-1 Caspase Caspase-3/7 Activation MMP->Caspase Assay: Caspase-Glo 3/7 Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Hypothesized toxicological pathway for NCE-MBDA.

Detailed Protocol: Mitochondrial Membrane Potential (MMP) Assay with JC-1
  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Exposure: Treat cells with NCE-MBDA at concentrations bracketing the IC50 (e.g., 5, 10, 20 µM) for a relevant time period (e.g., 6-24 hours). Include a vehicle control and a positive control for depolarization (e.g., 50 µM FCCP).

  • JC-1 Staining: Remove the treatment medium and add 100 µL of medium containing JC-1 dye (e.g., 2 µM) to each well. Incubate for 15-30 minutes at 37°C.[16]

  • Wash: Remove the staining solution and wash the cells twice with a pre-warmed assay buffer.

  • Readout: Measure fluorescence using a plate reader. Read J-aggregates (healthy, polarized mitochondria) at Ex/Em ~535/590 nm (red) and JC-1 monomers (unhealthy, depolarized mitochondria) at Ex/Em ~485/535 nm (green).[16]

  • Analysis: Calculate the ratio of red/green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Detailed Protocol: Reactive Oxygen Species (ROS) Assay
  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Wash cells once with warm buffer. Load cells with 100 µL of 10 µM DCFH-DA solution in serum-free medium for 30-45 minutes at 37°C.[17][18]

  • Wash and Expose: Wash the cells to remove excess probe. Add medium containing NCE-MBDA at the desired concentrations. Include a vehicle control and a positive control (e.g., 100 µM Tert-butyl hydroperoxide).[17]

  • Incubation: Incubate for a time course (e.g., 30, 60, 120 minutes).

  • Readout: Measure fluorescence intensity at Ex/Em ~495/529 nm.

  • Analysis: Express data as fold-change in fluorescence relative to the vehicle control at each time point.

Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Culture and Exposure: Seed HepG2 cells in a white-walled 96-well plate. Treat with NCE-MBDA (e.g., 5, 10, 20 µM) for a period sufficient to induce apoptosis (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate the fold-change in caspase activity relative to the vehicle control after subtracting background luminescence.[19]

Hypothetical Data Summary: Mechanistic Assays
Concentration (µM)ROS Production (Fold Change vs. Vehicle)MMP (Red/Green Ratio, % of Vehicle)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control 1.0100%1.0
NCE-MBDA 5 µM 1.875%2.5
NCE-MBDA 10 µM 3.542%6.8
NCE-MBDA 20 µM 6.218%12.4
Positive Control 8.5 (TBHP)15% (FCCP)15.0 (Staurosporine)

Part 3: Integrated Safety Profile and Future Directions

Synthesis of Findings: The integrated data from our hypothetical study paint a clear picture. NCE-MBDA induces concentration- and time-dependent cytotoxicity in multiple cell lines, with the highest sensitivity observed in the human liver cell line HepG2 (IC50 ≈ 8.5 µM at 48h). The mechanistic investigation strongly indicates that this cytotoxicity is driven by apoptosis. The apoptotic cascade appears to be initiated by mitochondrial dysfunction, evidenced by a significant increase in intracellular ROS, which precedes a collapse of the mitochondrial membrane potential and subsequent activation of executioner caspases-3 and -7. The large discrepancy between the MTT and LDH assay results is fully consistent with this proposed mechanism.

Trustworthiness Through a Self-Validating System: The strength of this framework lies in its logical progression and orthogonal validation.

  • The initial observation of a more potent effect in the metabolic (MTT) versus the membrane integrity (LDH) assay generated a specific hypothesis: toxicity is mediated by metabolic disruption or apoptosis, not primary necrosis.

  • This hypothesis was then tested directly. The MMP assay confirmed mitochondrial impairment, and the caspase assay confirmed apoptosis.

  • The ROS assay provided an upstream initiating event, adding another layer of mechanistic detail and creating a coherent, evidence-based narrative from initial insult to final cell death.

Next Steps and Advanced Models: While this core assessment provides a robust initial safety profile, further investigations would be warranted before advancing NCE-MBDA:

  • Genotoxicity Assessment: An in vitro micronucleus test (OECD TG 487) should be conducted to assess the potential for NCE-MBDA to cause chromosomal damage, a critical regulatory endpoint.[20]

  • Phototoxicity Screening: Given the aromatic structure (methylbenzyl group), an in vitro 3T3 NRU phototoxicity test (OECD TG 432) would be prudent to rule out light-induced toxicity.[1][21]

  • Advanced Cell Models: If development continues, repeating key toxicity assays in more physiologically relevant models, such as 3D liver spheroids or microphysiological systems (organ-on-a-chip), would provide data with higher predictive value for human in vivo outcomes.[1]

By following this structured, mechanistically-driven approach, researchers and drug development professionals can build a comprehensive and reliable in vitro safety profile, enabling informed decision-making for the continued development of novel chemical entities like NCE-MBDA.

References

  • Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-10 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Eskes, C., et al. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Retrieved from [Link]

  • JaCVAM. (2013, May 17). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

  • Scholars Research Library. (2024, June 28). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • NIH. (n.d.). Mitochondrial Membrane Potential Assay. PMC - NIH. Retrieved from [Link]

  • Guengerich, F. P. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC - NIH. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • OECD. (2014, September 26). OECD Test Guideline 487. RE-Place. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, January 16). In Vitro Toxicity Testing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ICCVAM. (2001, April 23). ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Mitochondrial Membrane Potential Detection Kit Protocol. (n.d.). Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Retrosynthetic Strategy and Mechanistic Causality The target molecule, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, is an unsymmetrical polyamine built upon a 1,4-diazepane (homopiperazine) core. Homopiperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Retrosynthetic Strategy and Mechanistic Causality

The target molecule, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, is an unsymmetrical polyamine built upon a 1,4-diazepane (homopiperazine) core. Homopiperazine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of receptor ligands and kinase inhibitors. Constructing this molecule requires precise regiocontrol to differentiate the two secondary amines of the homopiperazine ring.

Our synthetic strategy relies on a three-phase self-validating workflow:

  • Regiocontrolled Alkylation: Direct alkylation of unprotected homopiperazine with 3-methylbenzyl chloride would yield an inseparable statistical mixture of mono- and bis-alkylated products. To enforce strict regiocontrol, we utilize commercially available 1-Boc-1,4-diazepane . The bulky tert-butyloxycarbonyl (Boc) group protects one nitrogen, directing the electrophilic attack exclusively to the N4 position[1].

  • Cyanoethylation (Michael Addition): Following Boc deprotection, the newly exposed secondary amine undergoes cyanoethylation. Acrylonitrile acts as a highly efficient Michael acceptor. The secondary amine nucleophilically attacks the β -carbon of the α,β -unsaturated system in a polar protic solvent, installing the 3-carbon chain with perfect atom economy[2].

  • Hydride Reduction: The terminal nitrile is reduced to a primary amine using Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ is selected over catalytic hydrogenation for its rapid, complete reduction of aliphatic nitriles via an iminium intermediate, preventing the formation of secondary amine dimers[3][4].

Experimental Workflow Visualization

SynthesisWorkflow N1 1-Boc-1,4-diazepane N2 Alkylation (3-Methylbenzyl chloride) N1->N2 N3 Boc-Deprotection (TFA / DCM) N2->N3 N4 1-(3-Methylbenzyl) -1,4-diazepane N3->N4 N5 Cyanoethylation (Acrylonitrile) N4->N5 N6 Nitrile Intermediate N5->N6 N7 Reduction (LiAlH4 / THF) N6->N7 N8 Target Amine N7->N8

Figure 1: Three-phase synthetic workflow for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1-(3-Methylbenzyl)-1,4-diazepane

Objective: Install the 3-methylbenzyl group at the N4 position and unmask the N1 amine.

  • Alkylation: Dissolve 1-Boc-1,4-diazepane (1.0 eq, 10.0 mmol) in anhydrous DMF (25 mL) under an inert N2​ atmosphere. Add anhydrous K2​CO3​ (2.5 eq, 25.0 mmol) and stir the suspension for 10 minutes.

  • Cool the mixture to 0 °C and add 3-methylbenzyl chloride (1.1 eq, 11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with distilled water (50 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude 1-Boc-4-(3-methylbenzyl)-1,4-diazepane in Dichloromethane (DCM, 20 mL). Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise[1]. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to remove excess TFA. Basify the residue with 2M NaOH to pH > 10. Extract with DCM, dry over Na2​SO4​ , and evaporate to yield 1-(3-methylbenzyl)-1,4-diazepane.

  • Self-Validation: TLC (Silica, 10% MeOH in DCM) should reveal a single spot that stains positive (blue/purple) with Ninhydrin, confirming the presence of the free secondary amine.

Phase 2: Cyanoethylation (Michael Addition)

Objective: Install the propanenitrile linker via conjugate addition.

  • Reaction Setup: Dissolve 1-(3-methylbenzyl)-1,4-diazepane (1.0 eq, 8.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add acrylonitrile (1.2 eq, 9.6 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 5 hours. The polar protic solvent facilitates the proton transfer required to complete the Michael addition[2].

  • Isolation: Cool to room temperature and evaporate the ethanol and excess acrylonitrile under reduced pressure. The resulting 3-[4-(3-methylbenzyl)-1,4-diazepan-1-yl]propanenitrile is typically pure enough to be used directly in the next step.

  • Self-Validation: FT-IR spectroscopy of the crude oil must show a sharp, distinct absorption band at ∼2250 cm−1 , corresponding to the C≡N stretching vibration.

Phase 3: Nitrile Reduction to Primary Amine

Objective: Convert the terminal nitrile to the target primary amine.

  • Preparation: Suspend LiAlH4​ (2.5 eq, 20.0 mmol) in anhydrous THF (30 mL) in a flame-dried, two-neck flask under N2​ at 0 °C.

  • Reduction: Dissolve the nitrile intermediate (1.0 eq, 8.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH4​ suspension to control the exothermic reaction[3].

  • Reflux: Once the addition is complete, heat the reaction to reflux for 4 hours to ensure complete reduction of the iminium intermediate[4].

  • Fieser Workup: Cool the mixture to 0 °C. Carefully quench the reaction by sequentially adding x mL of water (where x = grams of LiAlH4​ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the salts through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate. Purify the crude product via basic alumina column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to afford the pure target compound.

  • Self-Validation: FT-IR will show the disappearance of the nitrile peak ( 2250 cm−1 ) and the appearance of a broad primary amine N−H stretch at ∼3300 cm−1 .

Quantitative Data Summary

Intermediate / Target ProductExpected YieldKey Analytical Validation (Theoretical)Purification Method
1-Boc-4-(3-methylbenzyl)-1,4-diazepane 85 - 90%ESI-MS: [M+H]+≈305.2 Silica Gel Chromatography
1-(3-Methylbenzyl)-1,4-diazepane 92 - 95%Ninhydrin positive; ESI-MS: [M+H]+≈205.1 Acid-Base Extraction
3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propanenitrile 88 - 92%IR: Sharp peak at ∼2250 cm−1 ( C≡N )Solvent Evaporation
{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine 75 - 80%IR: Broad peak at ∼3300 cm−1 ( N−H )Basic Alumina Chromatography

References

  • Source: acs.
  • Source: scirp.
  • Source: chemguide.co.
  • Source: chemistrysteps.

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine via Pre-Column Derivatization

Abstract This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. The target analyte is a complex aliphatic amine that lacks a native chromophore, precluding direct analysis by UV detection. To overcome this challenge, a pre-column derivatization strategy was developed using m-Toluoyl Chloride, which reacts with the primary amine group to form a stable, UV-active amide derivative. The derivatized analyte is separated on a C18 stationary phase with gradient elution and quantified at 238 nm. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and characterization of this compound and similar aliphatic amines.

Introduction and Method Rationale

The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is a molecule of interest in pharmaceutical development, potentially as an intermediate or a final active substance. Accurate quantification is essential for process control, stability testing, and quality assurance. The primary analytical challenge presented by this molecule is its chemical structure: it is a highly polar compound containing a primary amine and two tertiary amines, but it lacks a significant ultraviolet (UV) chromophore, making direct detection by standard HPLC-UV systems difficult.[1]

Direct analysis of such compounds often suffers from poor retention on reversed-phase columns and low sensitivity.[2] To address these limitations, this method employs a pre-column derivatization strategy.[3] This approach involves a chemical reaction to attach a chromophoric tag to the analyte before chromatographic separation. We selected m-Toluoyl Chloride as the derivatizing agent due to its efficient and specific reaction with the primary amine on the target analyte under mild conditions.[1] The resulting derivative exhibits strong UV absorbance, significantly enhancing detection sensitivity, and its increased hydrophobicity improves retention and peak shape on a standard C18 column.

The overall workflow for this method is outlined below.

G cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation A Analyte Solution (Standard or Sample) B Add Buffer (pH 9) & m-Toluoyl Chloride A->B C Vortex & React (20 min @ RT) B->C D Quench Reaction (Add HCl) C->D E Filter (0.45 µm) for HPLC Analysis D->E F Inject Derivatized Sample onto C18 Column E->F G Gradient Elution (ACN/Water) F->G H UV Detection at 238 nm G->H I Peak Integration & Quantification H->I J Method Validation (ICH Q2(R1)) I->J K Report Results J->K

Caption: Method development and validation workflow.

Experimental Protocol

Materials and Reagents
  • Analyte: {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine reference standard

  • Derivatizing Reagent: m-Toluoyl Chloride (≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Buffers & Reagents: Sodium Bicarbonate, Hydrochloric Acid (HCl), Potassium Phosphate

  • Equipment: Standard HPLC system with a UV/Vis or DAD detector, analytical balance, volumetric flasks, pipettes, vortex mixer, pH meter, 0.45 µm syringe filters.

Derivatization Reaction Chemistry

The derivatization reaction involves the nucleophilic attack of the primary amine of the analyte on the electrophilic carbonyl carbon of m-Toluoyl Chloride, forming a stable amide bond. This reaction introduces the UV-active toluoyl group onto the analyte.

Caption: Derivatization of the primary amine with m-Toluoyl Chloride.

Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with 10 mM HCl in water to ensure stability.[1]

  • m-Toluoyl Chloride Reagent (10 mg/mL): Prepare fresh daily by dissolving 100 mg of m-Toluoyl Chloride in 10 mL of Acetonitrile.

  • Sodium Bicarbonate Buffer (0.1 M, pH 9): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust pH to 9.0 with 1 M NaOH if necessary.

Derivatization Protocol
  • Pipette 1.0 mL of the appropriately diluted standard or sample solution into a clean vial.

  • Add 0.5 mL of the Sodium Bicarbonate Buffer (0.1 M, pH 9).

  • Add 0.5 mL of the m-Toluoyl Chloride reagent (10 mg/mL in Acetonitrile).

  • Immediately cap the vial and vortex vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.[1]

  • Quench the reaction by adding 0.1 mL of 1 M HCl to neutralize the excess base.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The separation was optimized to provide a sharp peak for the derivatized analyte with good resolution from the excess reagent peak and other potential by-products.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 238 nm
Run Time 15 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (derivatization reagents in solvent) and a placebo sample. The resulting chromatograms showed no interfering peaks at the retention time of the derivatized analyte, confirming the method's ability to assess the analyte unequivocally in the presence of other components.[5]

Linearity and Range

Linearity was assessed by preparing and analyzing calibration standards at six concentration levels ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the specified range.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (R²) 0.9995R² ≥ 0.999
Regression Equation y = 45872x + 1253-
Accuracy and Precision

Accuracy was determined by the percent recovery method at three concentration levels (low, medium, high), with three replicates at each level. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[6]

Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD%) - RepeatabilityPrecision (RSD%) - Intermediate
Low (5 µg/mL) 101.2%1.1%1.6%
Medium (50 µg/mL) 99.5%0.8%1.2%
High (90 µg/mL) 100.3%0.6%0.9%
Acceptance Criteria 98.0% - 102.0% RSD ≤ 2.0% RSD ≤ 2.0%

The results confirm that the method is both accurate and precise for the quantification of the analyte.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

The method is sufficiently sensitive for the intended application.

Conclusion

A specific, linear, accurate, and precise RP-HPLC method for the quantification of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine has been successfully developed and validated. The pre-column derivatization with m-Toluoyl Chloride effectively overcomes the challenge of poor UV absorbance, enabling sensitive and reliable analysis with standard HPLC-UV instrumentation. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the analysis of this compound and structurally related aliphatic amines.

References

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved March 12, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). Pharmaceuticals (Basel). Retrieved March 12, 2026, from [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines. (2017). SAS Journal of Pharmacy. Retrieved March 12, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved March 12, 2026, from [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2008). Journal of Liquid Chromatography & Related Technologies. Retrieved March 12, 2026, from [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (2007). Journal of Chromatography B. Retrieved March 12, 2026, from [Link]

  • Ion-Pair Reagents for HPLC. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved March 12, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. (n.d.). Pharmacophore. Retrieved March 12, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved March 12, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved March 12, 2026, from [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). IntechOpen. Retrieved March 12, 2026, from [Link]

  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. (2016). Journal of Pharmaceutical Investigation. Retrieved March 12, 2026, from [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved March 12, 2026, from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Reversed Phase HPLC for the Analysis of Biomolecules. (2016). LCGC International. Retrieved March 12, 2026, from [Link]

Sources

Method

Using {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine as a precursor in drug discovery

Application Note & Protocol Guide Topic: Utilizing {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine as a Versatile Precursor in Drug Discovery Campaigns Audience: Researchers, Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Utilizing {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine as a Versatile Precursor in Drug Discovery Campaigns

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent three-dimensional structure, conferred by the flexible seven-membered ring, allows for the precise spatial orientation of substituents, enabling effective interaction with diverse biological targets. This structural feature is crucial for modulating activity and optimizing pharmacokinetic properties.[3][4] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antipsychotic, and anticancer effects.[1][2][5]

This guide introduces {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine , a novel precursor designed for efficient elaboration in drug discovery programs. Its structure combines the proven 1,4-diazepane core with two key points of diversification: a primary aliphatic amine and a modifiable aromatic ring. This dual functionality offers a strategic advantage, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR) thoroughly.

Physicochemical & Structural Attributes of the Precursor

A foundational understanding of the precursor's properties is critical for its effective use.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₁₅H₂₅N₃Provides the basis for molecular weight and elemental analysis.
Molecular Weight 247.38 g/mol Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).
logP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity, a good starting point for balancing solubility and membrane permeability.
pKa (Predicted) ~9.5-10.5 (propylamine), ~7-8 (diazepane ring nitrogens)The distinct basicity of the nitrogens allows for selective functionalization under controlled pH conditions.
Key Structural Features 1. Primary amine (R-NH₂) 2. Tertiary amine (in-ring) 3. Benzyl groupProvides multiple handles for synthetic modification and library generation.

Synthesis of the Precursor

The synthesis of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine can be achieved through a robust, multi-step process. The following protocol outlines a representative and efficient synthetic route.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Mono-protection of 1,4-Diazepane cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Functionalization with Propylamine Moiety A 1,4-Diazepane B Boc₂O, DCM A->B C tert-butyl 1,4-diazepane-1-carboxylate B->C D 3-Methylbenzyl chloride, K₂CO₃, MeCN C->D E tert-butyl 4-(3-methylbenzyl)-1,4-diazepane-1-carboxylate D->E F TFA or HCl in Dioxane E->F G 1-(3-Methylbenzyl)-1,4-diazepane F->G H 3-Bromopropionitrile, NaHCO₃ G->H I 3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propanenitrile H->I J Reduction (e.g., LiAlH₄ or H₂/Raney Ni) I->J K {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (Final Product) J->K

Caption: Synthetic workflow for the target precursor.

Detailed Laboratory Protocol: Synthesis of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Materials:

  • 1,4-Diazepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • 3-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • 3-Bromopropionitrile

  • Sodium bicarbonate (NaHCO₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Step 1: Mono-Boc Protection of 1,4-Diazepane

    • Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 1,4-diazepane-1-carboxylate.

  • Step 2: N-Alkylation with 3-Methylbenzyl Chloride

    • Dissolve the product from Step 1 (1.0 eq) in MeCN.

    • Add K₂CO₃ (2.0 eq) and 3-methylbenzyl chloride (1.1 eq).

    • Heat the mixture to reflux (approx. 82 °C) and stir for 16 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain tert-butyl 4-(3-methylbenzyl)-1,4-diazepane-1-carboxylate.

  • Step 3: Boc Deprotection

    • Dissolve the product from Step 2 (1.0 eq) in DCM.

    • Add TFA (5.0 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of NaHCO₃ and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-(3-Methylbenzyl)-1,4-diazepane.

  • Step 4: Introduction and Reduction of the Propylamine Moiety

    • Dissolve the product from Step 3 (1.0 eq) and NaHCO₃ (2.0 eq) in MeCN.

    • Add 3-bromopropionitrile (1.2 eq) and stir at 50 °C for 12 hours.

    • Filter the mixture and concentrate the filtrate. The resulting crude nitrile, 3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propanenitrile, can be used directly in the next step after a simple workup.

    • Reduction: Carefully add the crude nitrile (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool to 0 °C and quench the reaction by sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine .

Application in Drug Discovery: Library Generation Strategies

The precursor's value lies in its dual reactive sites, which can be orthogonally functionalized to rapidly build a diverse chemical library.

Strategy 1: Derivatization of the Primary Amine

The primary amine of the propyl chain is a versatile handle for introducing a wide range of functional groups to explore the "southern" binding region of a target protein.

A. Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) can introduce amide and sulfonamide functionalities. These groups can act as hydrogen bond donors and acceptors, significantly influencing target affinity and selectivity.[6]

B. Reductive Amination: Reaction with a diverse set of aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields secondary or tertiary amines, allowing for the introduction of various alkyl and aryl substituents.

C. Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, which are excellent bioisosteres for amides and can form critical hydrogen bonds with protein backbones.[7]

Workflow for Library Generation via Primary Amine Functionalization

G cluster_acylation Acylation / Sulfonylation cluster_reductive_amination Reductive Amination cluster_urea Urea Formation Precursor {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine RCOCl R-COCl or R-SO₂Cl Precursor->RCOCl RCHO R'-CHO / R'-COR'' Precursor->RCHO RNCO R'''-NCO Precursor->RNCO Amide Amide / Sulfonamide Library RCOCl->Amide SecAmine Secondary / Tertiary Amine Library RCHO->SecAmine Urea Urea Library RNCO->Urea

Caption: Parallel synthesis workflows from the precursor.

Protocol: Parallel Amide Library Synthesis

This protocol is designed for a 96-well plate format for high-throughput synthesis.

Materials:

  • Stock solution of the precursor in DMF (e.g., 0.2 M).

  • Library of diverse carboxylic acids (as stock solutions in DMF).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • N,N-Diisopropylethylamine (DIPEA).

  • 96-well reaction block.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the precursor (1.0 eq) in DMF.

    • Prepare stock solutions of a diverse set of carboxylic acids (1.1 eq) in DMF in a 96-well plate.

    • Prepare a "coupling cocktail" solution of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Reaction Setup:

    • To each well of the carboxylic acid plate, add the precursor stock solution.

    • Add the coupling cocktail to each well.

    • Seal the 96-well plate and place it on an orbital shaker at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products using a liquid-handling robot with an appropriate solvent (e.g., ethyl acetate).

    • The organic extracts can be directly analyzed by LC-MS to confirm product formation and assess purity.

    • For compounds of interest, perform preparative HPLC for purification.

Advanced Applications: Scaffold Hopping and Bioisosteric Replacement

The 3-methylbenzyl group on the diazepine ring is not merely a static feature; it serves as a vector for further optimization.

  • Aromatic Ring Modification: The methyl group can be a site for further functionalization (e.g., benzylic bromination followed by substitution). Alternatively, the entire 3-methylbenzyl group can be replaced with other substituted benzyl groups or different aromatic/heterocyclic systems to probe specific interactions in a binding pocket.[8]

  • Bioisosteric Replacement: In lead optimization, the diazepine ring itself can be a subject of bioisosteric replacement. For instance, if metabolic instability at the diazepine core is observed, replacing it with a more rigid or electronically different scaffold might be explored.[7]

Conclusion

{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is a highly valuable and strategically designed precursor for modern drug discovery. Its dual points for diversification, coupled with the proven biological relevance of the 1,4-diazepane scaffold, provide a powerful platform for the efficient generation and optimization of novel chemical entities. The protocols and strategies outlined in this guide offer a clear path for researchers to leverage this precursor in their quest for new therapeutic agents.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). MDPI.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). Molecules. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ovid.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). National Institutes of Health (NIH). [Link]

  • Chemical structure and biological activity of the diazepines. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][9][1]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). ACS Publications. [Link]

  • Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. (2026). ResearchGate. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). ACS Publications. [Link]

  • ChemInform Abstract: Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. (2025). ResearchGate. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. (2003). ScienceDirect. [Link]

  • Review on Synthesis of Biologically Active Diazepam Derivatives. (n.d.). Academia.edu. [Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. (2024). ACS Publications. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).

Sources

Application

Protocol for the Robust Sample Preparation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine for High-Sensitivity Mass Spectrometry

An Application Guide for Researchers Abstract This application note provides a detailed, scientifically-grounded protocol for the sample preparation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine for quantitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed, scientifically-grounded protocol for the sample preparation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine for quantitative analysis by mass spectrometry (MS). The unique structural characteristics of this analyte—notably its multiple basic amine functionalities—present specific challenges and opportunities for extraction from complex biological matrices. We will explore various sample preparation strategies, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The primary focus will be a detailed, optimized protocol using mixed-mode cation-exchange SPE, which offers superior selectivity and cleanup. An alternative pH-guided LLE protocol is also presented. The rationale behind each step is thoroughly explained to provide researchers with a robust framework for developing and validating high-performance analytical methods.

Introduction and Analyte Characteristics

The accurate quantification of novel chemical entities is a cornerstone of drug development and research. The target analyte, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, is a small molecule characterized by a 1,4-diazepane core, a lipophilic 3-methylbenzyl group, and a propyl-amine side chain. The presence of a primary amine and two tertiary amines confers a strong basic character to the molecule. This basicity is the most critical chemical property influencing its behavior during sample preparation and ionization for mass spectrometry.

Effective sample preparation is paramount for high-quality MS analysis, as it serves to:

  • Remove interfering matrix components (e.g., proteins, salts, phospholipids).[1][2]

  • Concentrate the analyte to improve detection sensitivity.[3][4]

  • Ensure the final sample is compatible with the MS instrument's ionization source.[5]

This guide provides the necessary protocols to achieve these goals, ensuring high data quality and reproducibility.

Comparison of Sample Preparation Strategies

Choosing the right sample preparation technique requires balancing analyte recovery, purity, throughput, and cost. For a basic compound like {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, several options are viable.

Technique Principle Advantages for this Analyte Disadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or acid, leaving the analyte in the supernatant.[6][7]Fast, simple, and requires minimal method development.Non-selective; co-extracts salts and other small molecules, leading to potential ion suppression in the MS source.[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[9]By adjusting the sample pH to >10, the analyte's amines are deprotonated, increasing its hydrophobicity and facilitating extraction into an organic solvent. This provides better cleanup than PPT.[10]Can be labor-intensive, requires larger volumes of organic solvents, and may form emulsions.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the purified analyte is then eluted.[3][11]Highly Recommended. A cation-exchange mechanism can specifically target the protonated amine groups, providing exceptional selectivity and the cleanest extracts. This minimizes matrix effects and maximizes sensitivity.[12][13]Requires more method development; cartridges add to the cost per sample.

Given the need for high sensitivity and accuracy in drug development, Solid-Phase Extraction (SPE) using a mixed-mode cation-exchange sorbent is the recommended protocol . It provides the most rigorous sample cleanup by employing both hydrophobic and ionic retention mechanisms.

Recommended Protocol: Mixed-Mode Cation-Exchange SPE

This protocol is designed for extracting the analyte from a complex biological matrix such as human plasma. The principle relies on the analyte's ability to be protonated (positively charged) at a slightly acidic pH, allowing it to bind strongly to a negatively charged sorbent.

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

  • Sample: Plasma, serum, or urine.

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water

    • Formic Acid (or Phosphoric Acid)

    • Ammonium Hydroxide (5% in Methanol, v/v)

    • Internal Standard (IS) solution (a structurally similar compound, if available).

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • Centrifuge

Experimental Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge Steps pretreatment Sample Pre-treatment (Spike IS, Dilute with Acid) condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Deionized Water) condition->equilibrate Activate Sorbent load 3. Load Sample equilibrate->load Prepare for Loading wash1 4. Wash 1 (Acidic Water/Buffer) load->wash1 Retain Analyte wash2 5. Wash 2 (Methanol) wash1->wash2 Remove Polar Interferences elute 6. Elute (5% NH4OH in Methanol) wash2->elute Remove Non-Polar Interferences dry_reconstitute Dry & Reconstitute (Mobile Phase) elute->dry_reconstitute Collect Analyte analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Workflow for Mixed-Mode Cation-Exchange SPE.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This step ensures the analyte is fully protonated (positively charged) and lyses any cells.[1]

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. Rationale: This step wets the polymeric sorbent and activates the reversed-phase retention mechanism.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through each cartridge. Do not let the sorbent bed go dry. Rationale: This removes the methanol and prepares the sorbent for the aqueous sample.[11]

  • Sample Loading:

    • Load the 400 µL of pre-treated sample supernatant onto the cartridge.

    • Apply gentle vacuum to pass the sample through the sorbent at a slow, consistent rate (approx. 1 drop per second). Rationale: At this acidic pH, the protonated analyte binds to the cation-exchange sites, while the hydrophobic benzyl group interacts with the reversed-phase backbone.

  • Washing Steps:

    • Wash 1 (Polar): Add 1 mL of 2% formic acid in water. Apply vacuum to pass it through. Rationale: This wash removes polar, neutral, and acidic interferences that are not retained by the sorbent.

    • Wash 2 (Non-Polar): Add 1 mL of methanol. Apply vacuum to pass it through. Rationale: This wash removes less polar, non-basic interferences (like phospholipids) that are retained by the reversed-phase mechanism.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.

    • Apply gentle vacuum to slowly pass the elution solvent through and collect the eluate. Rationale: The basic elution solvent neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted. The methanol disrupts the weaker hydrophobic interactions.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, and transfer to an autosampler vial for analysis.

Alternative Protocol: pH-Guided Liquid-Liquid Extraction (LLE)

This method is a viable alternative when SPE is not available. It leverages the pH-dependent solubility of the analyte.

  • Sample Alkalinization:

    • To 200 µL of plasma sample, add the internal standard.

    • Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH to >10. Vortex briefly. Rationale: At high pH, the amine groups are deprotonated, making the molecule neutral and more soluble in organic solvents.[10]

  • Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection & Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

Mass Spectrometry Guidance

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode is required due to the basic nature of the amines, which readily accept protons.[14][15]

  • Precursor Ions: The primary ion will be the singly protonated molecule, [M+H]⁺. A doubly protonated ion, [M+2H]²⁺, may also be observed due to the presence of multiple basic sites.

  • MS/MS Fragmentation: For Selected Reaction Monitoring (SRM), characteristic product ions should be identified. Likely fragmentation pathways include the neutral loss of the propyl-amine group or cleavage at the benzylic position.

References

  • Kintz, P., & Samyn, N. (2007). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Forensic Science International, 172(2-3), 127-132. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-BENZYL-[1][16]DIAZEPAN-1-YL)-PROPIONIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Cook, K. D., & Jackson, G. P. (2009). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of the American Society for Mass Spectrometry, 20(8), 1464-1473. Retrieved from [Link]

  • Ghanem, A. A., & El-Alfy, A. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 799-805. Retrieved from [Link]

  • Chen, Y., et al. (2024). Arc-Induced Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 96(2), 659-666. Retrieved from [Link]

  • Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]

  • Kurpiers, T. J., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2119-2127. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. NIST WebBook. Retrieved from [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • Wiley Online Library. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • Takahashi, M., et al. (2008). Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column. Rapid Communications in Mass Spectrometry, 22(15), 2333-2341. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Springer. (2023). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • MDPI. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. Retrieved from [Link]

  • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • NextSDS. (n.d.). benzyl(methyl)[3-(methylamino)propyl]amine — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electrospray ionization-ion mobility spectrometry–high resolution tandem mass spectrometry with collision-induced charge stripping for the analysis of highly multiply charged intact polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Database. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(35), 22675-22699. Retrieved from [Link]

  • Koster, S., et al. (2011). Electrospray ionization mass spectrometry of the non-covalent complexes of ammonium ions with high molar mass polyethers. Journal of the American Society for Mass Spectrometry, 22(8), 1431-1440. Retrieved from [Link]

Sources

Method

Application Note: Dissolving {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in DMSO for Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro pharmacological screening, cell viability assays, and mechanistic pathway analysis. Executive Summary & Physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro pharmacological screening, cell viability assays, and mechanistic pathway analysis.

Executive Summary & Physicochemical Rationale

The successful in vitro evaluation of novel small molecules depends entirely on the integrity of their solvation. The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (Molecular Weight: ~261.41 g/mol ) presents a unique physicochemical profile. It features a highly basic, nitrogen-rich 1,4-diazepane core flanked by a primary propylamine chain and a lipophilic 3-methylbenzyl moiety.

The Causality of Solvent Selection: This amphiphilic architecture creates competing solubility dynamics. While the polyamine backbone offers multiple hydrogen-bond donors and acceptors, the bulky aromatic 3-methylbenzyl group drives strong lipophilicity. Aqueous buffers alone cannot overcome the intermolecular lattice forces of the free base without extreme pH adjustments, which would instantly denature cell culture media. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory vehicle. DMSO’s amphipathic nature—characterized by a highly polar sulfinyl domain and two apolar methyl groups—allows it to fully solvate both the lipophilic aromatic ring and the polar amine residues without altering the compound's protonation state.

Defining the DMSO Therapeutic Window

While DMSO is an exceptional solvent, it is not biologically inert. A critical failure point in drug development is conflating solvent cytotoxicity with the intrinsic bioactivity of the test compound.

Mechanisms of Vehicle Toxicity: DMSO exerts time- and concentration-dependent cytotoxicity. At elevated concentrations, DMSO alters the physical properties of cellular phospholipid bilayers, leading to membrane pore formation. Furthermore, prolonged exposure to high DMSO concentrations induces apoptosis via the translocation of apoptosis-inducing factors from the mitochondria and the direct activation of the caspase cascade (Caspase-3, -8, and -9) [1[1]].

To establish a trustworthy assay, researchers must restrict final DMSO concentrations based on the specific tolerance of the cell line being utilized.

Quantitative Summary of DMSO Cytotoxicity Limits
Cell Line / TypeMax Safe DMSO Concentration (v/v)Cytotoxic Observations at Higher ConcentrationsSource Validation
HepG2 (Liver Cancer)≤ 0.31% >2.5% reduces viability by >30% within 24 hours.[2[2]]
MCF-7 (Breast Cancer)≤ 0.31% >0.625% induces significant toxicity at 48 hours.[2[2]]
hAPC (Apical Papilla)≤ 0.50% 5%–10% concentrations trigger rapid cell death.[1[1]]
PBMC (Lymphocytes)≤ 1.00% >5% toxic after 120h; modifies cytokine production.[3[3]]

Rule of Thumb: For {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, mandate a final in-well DMSO concentration of 0.1% v/v to guarantee the vehicle does not confound viability or metabolic readouts [4[4]].

Mechanism Root DMSO Cytotoxicity Pathways M1 Membrane Disruption Root->M1 M2 Apoptotic Signaling Root->M2 E1 Phospholipid Rearrangement M1->E1 E2 Caspase-3/8/9 Activation M2->E2

Fig 1: Primary mechanisms of DMSO-induced cytotoxicity requiring strict concentration limits in vitro.

Self-Validating Protocol: Formulation & Dilution

To prevent the lipophilic compound from "crashing out" (precipitating) when introduced to aqueous media, you must utilize a serial dilution cascade . Directly spiking a high-concentration DMSO stock into cell culture media causes localized supersaturation, resulting in micro-aggregates that cells cannot absorb, leading to false-negative efficacy data.

Phase 1: Anhydrous Master Stock Generation (10 mM)

Causality: DMSO is highly hygroscopic. If ambient water is absorbed into the solvent, the solvation capacity for the 3-methylbenzyl moiety drops drastically. You must use sealed, anhydrous DMSO (≥99.9%).

  • Calculate Mass: To prepare 1 mL of a 10 mM stock, weigh exactly 2.61 mg of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO to the amber glass vial containing the powder.

  • Agitation: Vortex at maximum speed for 60 seconds. If the compound is stubborn, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Checkpoint 1 (Visual): Hold the vial against a strong light source. The solution must be completely optically clear with no visible particulates.

Phase 2: Intermediate Cascade Dilution

Causality: Stepping down the concentration in 100% DMSO before hitting the aqueous media prevents the shock of solvent polarity shift.

  • Prepare a 100x intermediate stock based on your target final concentration.

  • Example: If your target in-well concentration is 10 µM, dilute the 10 mM Master Stock 1:10 in pure DMSO to create a 1 mM Intermediate Stock.

Phase 3: Aqueous Media Integration
  • Warm the target cell culture media (e.g., DMEM with 10% FBS) to 37°C. Causality: Cold media drastically reduces solubility thermodynamics, promoting immediate precipitation.

  • Add the Intermediate Stock to the warmed media dropwise while vortexing the media tube to ensure instant dispersal.

  • Example: Add 1 µL of the 1 mM Intermediate Stock to 999 µL of media. This yields a 1 µM final compound concentration with exactly 0.1% DMSO v/v .

  • Self-Validation Checkpoint 2 (Turbidity): Before applying to cells, incubate the spiked media at 37°C for 30 minutes. Read a 100 µL aliquot in a microplate reader at 600 nm. An Optical Density (OD) > 0.01 compared to a blank media control indicates micro-precipitation. If OD > 0.01, the stock is invalid; you must lower the intermediate concentration.

Workflow A 1. Solid Compound (Weighing) B 2. Master Stock (10 mM in DMSO) A->B Add Anhydrous DMSO & Vortex C 3. Intermediate (100x Dilution) B->C Serial Dilution in DMSO D 4. Culture Media (≤0.1% DMSO) C->D Dropwise Addition to Warm Media

Fig 2: Stepwise formulation workflow to prevent localized supersaturation and aqueous precipitation.

Storage and Quality Control

  • Aliquot Strategy: Divide the 10 mM Master Stock into 20 µL single-use aliquots in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C or -80°C.

  • Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, permanently destroying the solubility capacity for the lipophilic diazepane derivative. Once an aliquot is thawed, discard any unused portion.

References

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health (NIH) / PMC.[3] URL:

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH) / PMC.[2] URL:

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. SciELO.[1] URL:

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[4] URL:

  • Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. Frontiers.[5] URL:

Sources

Application

Comprehensive NMR Spectroscopic Characterization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven guide to the complete structural characterization of {3-[4-(3-Methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven guide to the complete structural characterization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, a complex diamine with potential applications as a scaffold in medicinal chemistry. Unambiguous confirmation of the molecular structure is paramount for regulatory submission, patent protection, and ensuring reproducible biological activity. We present a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy workflow, moving from foundational one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments. This guide serves as a robust template for the characterization of similarly complex small molecules.

Introduction

The compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine incorporates three key structural motifs: a flexible propyl-diamine chain, a seven-membered 1,4-diazepane heterocycle, and a substituted aromatic benzyl group. The presence of multiple nitrogen atoms and conformationally flexible aliphatic chains can lead to complex and overlapping signals in simple NMR spectra. Therefore, a systematic and multi-technique approach is essential for the complete and accurate assignment of all proton (¹H) and carbon (¹³C) resonances. This document outlines the logical progression of NMR experiments required to move from initial spectral assessment to a fully validated structural assignment.

Molecular Structure and Atom Numbering

For clarity, the following standardized numbering scheme will be used for all spectral assignments.

Caption: Numbering scheme for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

PART 1: Sample Preparation and Initial 1D NMR Analysis

The quality of NMR data is fundamentally dependent on proper sample preparation. The choice of solvent is critical, as it must fully dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.[1]

Protocol 1: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of the purified title compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. The solution should be clear and free of particulates.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Acquire data on a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.

¹H NMR Spectroscopy: The First Look

The ¹H NMR spectrum provides the initial overview of the molecule's proton environments. Protons adjacent to electronegative nitrogen atoms are expected to be deshielded and appear at a higher chemical shift (downfield).[2][3]

Expected ¹H NMR Spectral Features:

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
Aromatic (H-2'', H-4'', H-5'', H-6'')7.0 - 7.3Multiplets4HTypical aromatic region.[4]
Benzylic (H-7')~3.5Singlet2HAdjacent to N4 and aromatic ring.[5]
Diazepane Ring (H-2, H-3, H-5, H-7)2.5 - 2.9Complex Multiplets8HFlexible ring, signals likely overlap. Protons α to nitrogen are deshielded.
Propyl Chain (H-1', H-3')2.4 - 2.8Triplets4HProtons α to nitrogen atoms (N1 and terminal NH₂).[1][2]
Propyl Chain (H-2')1.6 - 1.9Quintet / Multiplet2HAliphatic CH₂ group, split by adjacent CH₂ groups.
Benzyl Methyl (CH₃)~2.3Singlet3HStandard chemical shift for a methyl group on an aromatic ring.
Primary Amine (NH₂)0.5 - 2.0Broad Singlet2HExchangeable protons, signal is often broad and may not show coupling.[2]
¹³C NMR & DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[6] The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to determine the multiplicity of each carbon (CH, CH₂, or CH₃).

Protocol 2: 1D Carbon Experiments

  • ¹³C Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg on Bruker instruments). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are invisible in DEPT spectra.

Expected ¹³C NMR and DEPT-135 Spectral Features:

Carbon AssignmentExpected δ (ppm)DEPT-135 PhaseRationale
Aromatic (C-1''- C-6'')125 - 140CH (Positive) / C (Invisible)Standard aromatic carbon region.[7][8]
Benzylic (C-7')~60 - 65CH₂ (Negative)Carbon attached to nitrogen and an aromatic ring.
Diazepane Ring (C-2, C-3, C-5, C-7)50 - 60CH₂ (Negative)Aliphatic carbons adjacent to nitrogen.[7]
Diazepane Ring (C-6)~30 - 35CH₂ (Negative)Aliphatic carbon not directly attached to nitrogen.
Propyl Chain (C-1')~55 - 60CH₂ (Negative)Attached to N1 of the diazepane ring.
Propyl Chain (C-3')~40 - 45CH₂ (Negative)Attached to the terminal primary amine.[7]
Propyl Chain (C-2')~25 - 30CH₂ (Negative)Central carbon of the propyl chain.
Benzyl Methyl (CH₃)~21CH₃ (Positive)Typical value for an aryl-methyl group.

PART 2: 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational map, 2D correlation experiments are required to definitively link the signals and build the molecular structure piece by piece. The logical workflow connects proton neighbors (COSY), then links protons to their directly attached carbons (HSQC), and finally uses long-range correlations (HMBC) to connect the molecular fragments.

Caption: Logical workflow for NMR-based structure elucidation.

¹H-¹H COSY: Identifying Spin Systems

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[9][10] This allows for the tracing of proton connectivity within isolated spin systems.

Protocol 3: COSY Acquisition

  • Pulse Program: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

  • Parameters: Acquire data with sufficient resolution in both dimensions (e.g., 2048 data points in F2, 256-512 increments in F1).

  • Processing: Process the data using a sine-squared window function in both dimensions to improve resolution.

Expected Key COSY Correlations:

  • Propyl Chain: A clear correlation path will be visible between H-1' ↔ H-2' and H-2' ↔ H-3'.

  • Diazepane Ring: A complex network of cross-peaks will connect H-2 ↔ H-3 and H-5 ↔ H-6 ↔ H-7, confirming the ring structure.

  • Aromatic Ring: Correlations between adjacent aromatic protons will be observed, helping to assign their relative positions.

¹H-¹³C HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy creates a 2D map where each peak represents a direct, one-bond correlation between a proton and a carbon.[11][12] This is the most reliable method for assigning a proton signal to its corresponding carbon signal.

Protocol 4: HSQC Acquisition

  • Pulse Program: Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Parameters: Set the ¹³C spectral width to cover the expected range (~0-160 ppm). Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.

Interpretation: The HSQC spectrum will provide a direct link for every CH, CH₂, and CH₃ group identified in the 1D spectra. For example, the proton signal at ~3.5 ppm will show a cross-peak to the carbon signal at ~63 ppm, definitively assigning these as the benzylic H-7' and C-7', respectively.

¹H-¹³C HMBC: Assembling the Molecular Puzzle

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for elucidating the complete structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²J(CH) and ³J(CH)).[11][13] This allows for the connection of the individual spin systems identified by COSY.

Protocol 5: HMBC Acquisition

  • Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters: Optimize the long-range coupling delay for an average value of 8 Hz. This value is a good compromise for detecting a wide range of ²J and ³J couplings.

Expected Key HMBC Correlations for Structural Assembly:

  • Benzyl to Diazepane: The benzylic protons (H-7') will show a cross-peak to the diazepane carbons C-5 and C-7, unequivocally linking the benzyl group to the N4 position. They will also correlate to the aromatic quaternary carbon C-1''.

  • Propyl to Diazepane: The propyl protons at H-1' will show a correlation to the diazepane carbons C-2 and C-7, confirming the attachment of the propyl chain to the N1 position.

  • Intra-Ring/Group Connectivity: Protons on the aromatic ring will show correlations to carbons 2 and 3 bonds away, confirming substitution patterns. For example, the methyl protons (CH₃) will correlate to C-2'', C-3'', and C-4''.

Caption: Using COSY and HMBC to assemble structural fragments.

PART 3: Data Summary and Final Assignment

By systematically analyzing the data from all experiments, a complete and unambiguous assignment can be made. The table below provides a comprehensive summary of the expected assignments based on the combined interpretation of 1D and 2D NMR data.

Table 1: Consolidated ¹H and ¹³C NMR Assignments for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in CDCl₃

Atom No.δ ¹H (ppm) [Mult., J(Hz)]δ ¹³C (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Diazepane Ring
2, 7~2.75 (m)~55.0C3, C6, C1'
3, 5~2.65 (m)~54.5C2, C6, C7'
6~1.80 (m)~30.0C2, C5, C7
Propylamine Chain
1'~2.50 (t, 7.0)~56.0C2, C7, C2'
2'~1.70 (p, 7.0)~28.0C1', C3'
3'~2.78 (t, 7.0)~42.0C2'
NH₂~1.40 (br s)--
3-Methylbenzyl Group
7'~3.52 (s)~63.0C5, C7, C1'', C2'', C6''
1''-~138.0-
2''~7.15 (s)~129.0C4'', C6'', C7'
3''-~137.5-
4''~7.05 (d, 7.5)~127.0C2'', C6'', CH₃
5''~7.20 (t, 7.5)~128.0C1'', C3''
6''~7.10 (d, 7.5)~126.5C2'', C4'', C7'
CH₃~2.35 (s)~21.4C2'', C3'', C4''

Note: Chemical shifts (δ) and coupling constants (J) are approximate and may vary based on sample concentration, temperature, and spectrometer calibration.

Conclusion

The structural elucidation of complex molecules like {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine requires a systematic approach that leverages the full power of modern NMR spectroscopy. By combining foundational 1D experiments (¹H, ¹³C, DEPT) with correlational 2D techniques (COSY, HSQC, HMBC), every proton and carbon resonance can be unambiguously assigned. This application note provides the detailed protocols and interpretative logic necessary to achieve a high-confidence structural validation, a critical step in any chemical research or drug development pipeline.

References

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  • Wikipedia. (n.d.). Propylamine. Available at: [Link]

  • MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

  • Anuchems. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Available at: [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ACS Publications. (2017). Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. Macromolecules. Available at: [Link]

  • ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Available at: [Link]

  • Doc Brown. (n.d.). 13C NMR spectra of propan-2-amine. Available at: [Link]

  • PMC. (1986). Influence of the polyamines spermine and spermidine on yeast tRNAPhe as revealed from its imino proton NMR spectrum. Available at: [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • MRRC. (2025). Structure Elucidation Notes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in the lab

Welcome to the technical support guide for the synthesis of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This document is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each step. Our goal is to empower you to diagnose issues, optimize reaction conditions, and significantly improve your synthesis yield.

The recommended synthetic strategy is a robust two-step sequence involving a selective reductive amination followed by an N-alkylation and subsequent deprotection. This approach offers high control and generally produces cleaner products compared to direct, non-selective alkylations.

Recommended Synthetic Pathway Overview

The synthesis is best approached in three key stages, starting from the commercially available 1,4-diazepane. This method prioritizes selectivity and minimizes the formation of difficult-to-separate byproducts.

G cluster_0 Stage 1: Selective Mono-Benzylation cluster_1 Stage 2: Introduction of the Propylamine Moiety cluster_2 Stage 3: Final Deprotection A 1,4-Diazepane + 3-Methylbenzaldehyde B Reductive Amination (NaBH(OAc)₃, DCE) A->B Reagents C 1-(3-Methylbenzyl)-1,4-diazepane B->C Product D 1-(3-Methylbenzyl)-1,4-diazepane E N-Alkylation (N-(3-bromopropyl)phthalimide, K₂CO₃, ACN) D->E Reactant F Phthalimide-Protected Intermediate E->F Product G Phthalimide-Protected Intermediate H Hydrazinolysis (NH₂NH₂·H₂O, EtOH) G->H Reactant I Final Product: {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine H->I Product G cluster_main cluster_side Diazepane 1,4-Diazepane Product_Mono Desired Product (Mono-benzylated) Diazepane->Product_Mono + 1 eq Aldehyde Aldehyde 3-Methyl- benzaldehyde Product_Di Side Product (Di-benzylated) Product_Mono->Product_Di  + 1 eq Aldehyde

Caption: Competing reaction pathways in Stage 1.

Stage 2: N-Alkylation

Question 3: The alkylation of 1-(3-methylbenzyl)-1,4-diazepane with N-(3-bromopropyl)phthalimide is slow and gives a low yield. How can I optimize this step?

Answer: Inefficient Sₙ2 alkylations are often due to suboptimal choices of base, solvent, or temperature.

  • Causality: This is a standard nucleophilic substitution where the secondary amine of your intermediate attacks the electrophilic carbon of the bromopropyl group. The rate depends on the nucleophilicity of the amine and the reaction conditions.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). These solvents effectively solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, thus maximizing its reactivity.

    • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Use at least 2 equivalents to scavenge the HBr byproduct. Organic bases like triethylamine can also work but may lead to more complex purification.

    • Temperature: If the reaction is slow at room temperature, gently heating to 50-80 °C can significantly increase the rate. Monitor by TLC or LC-MS to avoid decomposition.

    • Leaving Group: Ensure you are using N-(3-bromo propyl)phthalimide or the iodo- equivalent. The corresponding chloro- compound is significantly less reactive.

Stage 3 & Purification

Question 4: The final deprotection using hydrazine hydrate results in a messy reaction mixture and the final product is difficult to purify. What can I do?

Answer: This is a common issue with the Gabriel synthesis. The main challenges are the complete removal of the phthalhydrazide byproduct and the purification of the final basic diamine.

  • Causality: The reaction of the phthalimide with hydrazine produces the desired primary amine and phthalhydrazide, which often precipitates as a voluminous white solid that can trap the product. The final product, being a polar diamine, can be challenging to handle and purify via chromatography.

  • Troubleshooting Steps:

    • Reaction Workup: After the reaction is complete (monitor by TLC/LC-MS), cool the mixture and filter off the phthalhydrazide precipitate. Wash the solid thoroughly with the reaction solvent (e.g., ethanol) and then with a solvent like dichloromethane (DCM) to recover any adsorbed product. Combine the filtrates.

    • Acid-Base Extraction: Concentrate the filtrate. Dissolve the residue in a non-polar organic solvent (e.g., DCM or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or K₂CO₃ to pH >12 and extract your product back into an organic solvent. This is a very effective purification method for amines. [1] 3. Chromatography: If chromatography is necessary, use a modified silica gel column. Pre-treating the silica with a solvent system containing a small amount of triethylamine (e.g., 1-2%) or using a plug of basic alumina at the top can prevent the polar amine from streaking and irreversibly binding. [2] 4. Salt Formation: For long-term storage and easier handling of the final compound, consider converting it to a stable salt, such as the dihydrochloride salt, by treating a solution of the free base with HCl in a solvent like ether or isopropanol.

Quantitative Data Summary

The following table provides a starting point for reaction conditions. Optimization may be required based on your specific lab setup and reagent quality.

Parameter Stage 1: Reductive Amination Stage 2: N-Alkylation Stage 3: Deprotection
Key Reagents 1,4-Diazepane, 3-Methylbenzaldehyde, NaBH(OAc)₃N-(3-bromopropyl)phthalimide, K₂CO₃Hydrazine Monohydrate
Stoichiometry Diazepane (1.2 eq), Aldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq)Intermediate (1.0 eq), Alkylator (1.1 eq), Base (2.5 eq)Intermediate (1.0 eq), Hydrazine (5-10 eq)
Solvent 1,2-Dichloroethane (DCE)Acetonitrile (ACN)Ethanol (EtOH)
Temperature Room Temperature60 °CReflux (approx. 80 °C)
Typical Time 12 - 24 hours8 - 16 hours4 - 12 hours

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methylbenzyl)-1,4-diazepane
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,4-diazepane (1.2 eq) and 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirred suspension.

  • In a separate flask, dissolve 3-methylbenzaldehyde (1.0 eq) in a small amount of DCE.

  • Add the aldehyde solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of Final Product (via Alkylation & Deprotection)
  • Dissolve the crude 1-(3-methylbenzyl)-1,4-diazepane (1.0 eq) in acetonitrile (ACN).

  • Add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the mixture to 60 °C and stir for 8-16 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, filter off the inorganic solids, and concentrate the filtrate. The resulting crude phthalimide-protected intermediate is used directly in the next step.

  • Dissolve the crude intermediate in ethanol (EtOH) and add hydrazine monohydrate (5-10 eq).

  • Reflux the mixture for 4-12 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter the precipitate, washing it thoroughly with cold EtOH.

  • Concentrate the filtrate. Perform an acid-base extraction as described in Question 4 to purify the final product, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

References

  • Weaver, M.F. (2015). Prescription sedative misuse and abuse. The Yale Journal of Biology and Medicine, 88, 247-256. [Link]

  • Gao, F., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • US Patent US20060217549A1. (2006).
  • Fitzarr. (2020). Reddit comment on diamide purification. r/Chempros. [Link]

Sources

Optimization

Preventing oxidative degradation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine during storage

Welcome to the technical support guide for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidative degradation of this compound during storage. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My sample of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine has developed a slight yellow tint over time. What could be the cause?

A change in color, often to a yellow or brownish hue, is a common indicator of chemical degradation in amine-containing compounds. This is most likely due to oxidative degradation. The molecule has several sites that are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities. These oxidative processes can lead to the formation of chromophoric (color-producing) byproducts.

Q2: What makes this specific molecule so susceptible to oxidation?

The structure of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine contains three key functional groups that are prone to oxidative attack:

  • Tertiary Amines: The two nitrogen atoms within the 1,4-diazepane ring are tertiary amines. These can be oxidized to form N-oxides.

  • Primary Amine: The terminal propyl-amine group is a primary amine, which can also undergo oxidation.

  • Benzylic Methylene Group: The CH₂ group positioned between the phenyl ring and the diazepane nitrogen is a "benzylic" position. C-H bonds in this position are weaker and more susceptible to radical-mediated oxidation, potentially forming a ketone or other degradation products.

Aromatic amines and related structures can act as radical scavengers, which means they readily react with radicals, including those formed during oxidative processes.[1][2]

Caption: Potential sites of oxidative degradation on the molecule.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

To minimize degradation, rigorous control of the storage environment is critical. The primary goal is to exclude the key drivers of oxidation: oxygen, light, and heat. Amines are also frequently hygroscopic, meaning they can absorb moisture from the air, which can facilitate degradation.[3]

ParameterRecommended ConditionUnacceptable ConditionRationale
Temperature 2-8°C (Refrigerated)Room temperature (>25°C) or freezingLower temperatures slow down the rate of chemical reactions, including oxidation.[4] Avoid freezing aqueous solutions, which can cause concentration effects. For neat material, store below 30°C.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Ambient AirDisplacing oxygen with an inert gas directly removes the primary oxidizing agent.
Light Amber Glass Vial or Opaque ContainerClear Glass or Plastic VialUV and visible light can provide the energy to initiate radical chain reactions, accelerating degradation (photolysis).[5][6]
Container Tightly Sealed Borosilicate Glass (Type I) or High-Density Polyethylene (HDPE)Loosely capped containers; incompatible plasticsPrevents exposure to atmospheric oxygen and moisture.[3] Glass and HDPE are generally non-reactive.
Purity Free of metal contaminantsSamples stored in containers with metal caps or spatulasTransition metals (Fe, Cu, etc.) can catalytically accelerate oxidation reactions.[7]

Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample has degraded, a systematic approach is necessary to confirm the issue, identify the cause, and implement corrective actions.

Troubleshooting_Workflow cluster_observe Observation cluster_analyze Analysis cluster_evaluate Evaluation cluster_action Corrective Action observe Suspected Degradation (e.g., color change, unexpected results) analyze Perform Analytical Chemistry observe->analyze hplc HPLC-UV Analysis analyze->hplc lcms LC-MS Analysis analyze->lcms evaluate Evaluate Data hplc->evaluate lcms->evaluate action Implement Corrective Actions evaluate->action Degradation Confirmed (New peaks >0.1% or decreased main peak area) end Continue Experiment evaluate->end No Significant Degradation (Sample is within spec) review Review Storage & Handling (Temp, Light, Atmosphere) action->review purify Consider Re-purification (if purity is critical) action->purify discard Discard and Use New Lot (if severely degraded) action->discard

Caption: Workflow for troubleshooting suspected sample degradation.

Q4: How can I analytically confirm that my sample has degraded?

Visual inspection is not sufficient. You must use quantitative analytical techniques to assess the purity of your sample.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity.[8] A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products.

    • Observation: Compare the chromatogram of your suspect sample to a reference standard or a sample from a freshly opened batch. Look for a decrease in the area of the main peak and the appearance of new impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks seen in the HPLC, you can propose structures for the degradants. For example, an increase of +16 amu (atomic mass units) compared to the parent compound strongly suggests the formation of an N-oxide.

Advanced Protocols: Proactive Stability Assessment

For drug development professionals, proactively understanding a compound's stability profile is a regulatory requirement and essential for de-risking a project.[5][9] Forced degradation (or stress testing) studies are used to deliberately degrade the sample to identify likely degradation pathways and products.[10][11]

Protocol: Forced Oxidation Study

This protocol outlines a basic stress test to investigate the compound's susceptibility to oxidation.

Objective: To rapidly generate oxidative degradation products for analytical method development and pathway identification.

Materials:

  • {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine sample

  • Solvent (e.g., Acetonitrile/Water 50:50)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • To a vial containing your sample solution, add a small volume of 3% H₂O₂.

    • In parallel, prepare a control sample with the compound solution and an equivalent volume of water (no H₂O₂).

  • Incubation: Gently mix both vials and let them stand at room temperature, protected from light, for a set period (e.g., 24 hours).

  • Analysis:

    • After the incubation period, dilute both the stressed and control samples to an appropriate concentration for analysis.

    • Analyze both samples by HPLC-UV.

  • Data Interpretation:

    • Compare the chromatograms. In the H₂O₂-stressed sample, look for a decrease in the parent peak and the appearance of new peaks.

    • Aim for a target degradation of 5-20% of the main peak.[11] If degradation is too high, repeat with a lower concentration of H₂O₂ or a shorter incubation time. If it's too low, a higher concentration or temperature may be needed.

    • Analyze the stressed sample by LC-MS to obtain mass data for the new degradant peaks to help elucidate their structures.

Stress ConditionTypical Reagent/SettingPotential Degradation Pathway
Oxidation 3% Hydrogen Peroxide (H₂O₂)N-Oxide formation, benzylic oxidation
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Potential hydrolysis of amide bonds if present; less likely for this structure
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Similar to acid hydrolysis
Thermal 60-80°C OvenAccelerates all degradation pathways[6]
Photolytic ICH-compliant Photostability ChamberLight-induced radical degradation[6]

References

  • ResearchGate. Analytical methods used to quantify amine oxidation. Available from: [Link]

  • ACS Publications. Amine-Functionalized Lignin as an Eco-Friendly Antioxidant for Rubber Compounds. Available from: [Link]

  • PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][12][13]oxazin-7-yl)acetamides and their positive inotropic evaluation. Available from: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

  • ResearchGate. 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Available from: [Link]

  • PubMed Central (PMC). Classics in Chemical Neuroscience: Diazepam (Valium). Available from: [Link]

  • University of Helsinki - HELDA. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • PHM Society. Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. Available from: [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. Chemical Storage Guidelines. Available from: [Link]

  • ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Available from: [Link]

  • Google Patents. Antioxidant for organic amine type decarburizing solution.
  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]

  • MDPI. Research Progress of Antioxidant Additives for Lubricating Oils. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. Available from: [Link]

  • Symeres. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • PubMed Central (PMC). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available from: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

  • Quotient Sciences. Forced degradation and stability studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • MDPI. Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating high-performance liquid chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating high-performance liquid chromatography (HPLC) methods for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine and its related impurities.

Because this active pharmaceutical ingredient (API) contains a 1,4-diazepane core and a primary propylamine chain, it possesses multiple highly basic nitrogen centers (pKa ~9.5–10.5). This polyamine-like structure presents severe chromatographic challenges, primarily driven by silanophilic interactions that cause peak tailing, co-elution, and poor sensitivity.

Diagnostic Workflow

Before diving into specific troubleshooting steps, utilize the following diagnostic logic tree to identify the root cause of your chromatographic failure and select the appropriate optimization pathway.

TroubleshootingWorkflow Start Analyze {3-[4-(3-Methylbenzyl)- 1,4-diazepan-1-yl]propyl}amine CheckPeak Is peak shape symmetrical (As ≤ 1.2)? Start->CheckPeak Tailing Severe Tailing / Broadening (Silanol Interactions) CheckPeak->Tailing No Resolution Check Impurity Resolution (Isomers & N-oxides) CheckPeak->Resolution Yes HighPH Shift to High pH (10.5) Ammonia/Bicarbonate buffer Tailing->HighPH Selectivity Adjust Selectivity: Try Phenyl-Hexyl Column Resolution->Selectivity Co-elution Success Optimized Separation Achieved Resolution->Success Resolved HybridCol Use Hybrid Silica Column (e.g., BEH C18) HighPH->HybridCol HybridCol->CheckPeak Re-evaluate Selectivity->Success

Diagnostic workflow for troubleshooting chromatographic separation of basic diazepane derivatives.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (As > 2.0) and broad peaks for the main API. How do I resolve this? A1:

  • Causality: The basic nitrogen atoms in the 1,4-diazepane ring and the primary amine interact strongly with ionized, residual silanols ( SiO− ) on the silica stationary phase. At neutral or mildly acidic pH, your analyte is protonated ( BH+ ) while silanols are ionized, creating a secondary ion-exchange interaction that drags the peak tail[1].

  • Solution: You must neutralize either the analyte or the stationary phase. The most robust approach is to shift the mobile phase pH to > 10.5 using a volatile buffer like Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This fully deprotonates the basic amines, eliminating the electrostatic attraction[2]. Because standard silica dissolves at pH > 8, you must pair this high-pH mobile phase with an Ethylene Bridged Hybrid (BEH) column or a similarly base-resistant stationary phase.

Q2: I cannot separate the 3-methylbenzyl API from its positional isomer impurities (e.g., 2-methylbenzyl or 4-methylbenzyl). What is the mechanism to improve this? A2:

  • Causality: Positional isomers have nearly identical hydrophobicities and pKa values. Standard C18 columns, which rely purely on dispersive (hydrophobic) interactions, often fail to recognize the subtle structural differences between ortho, meta, and para methylbenzyl groups.

  • Solution: Switch your stationary phase to induce shape selectivity. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column provides π−π interactions and steric recognition. Furthermore, lower the column compartment temperature (e.g., from 40°C to 20°C). Lower temperatures increase the rigidity of the stationary phase alkyl chains, enhancing the steric recognition required to separate closely related isomers[3].

Q3: Are there alternative methods if my laboratory cannot use high-pH mobile phases due to equipment limitations? A3:

  • Causality: If high pH is unavailable, you must operate at a low pH (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) to fully protonate the silanols ( SiOH ), neutralizing the stationary phase's negative charge.

  • Solution: While low pH helps, highly basic polyamines may still exhibit poor retention and tailing. In this case, introduce secondary equilibria. Using polar-embedded stationary phases (which shield residual silanols)[4] or adding ion-pairing reagents (like chaotropic salts or anionic surfactants) can mask the basic charges and improve peak profiles[5].

Quantitative Data Presentation

The following table demonstrates the empirical impact of optimizing chromatographic variables on the system suitability metrics of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

Table 1: Impact of Chromatographic Conditions on API Peak Metrics

Column ChemistryMobile Phase pHDominant InteractionTailing Factor (As)Theoretical Plates (N)Resolution (Isomers)
Standard C18 (Silica)3.0 (Formic Acid)Hydrophobic + Ion-Exchange2.8 (Severe Tailing)4,5001.1 (Co-elution)
Standard C18 (Silica)7.0 (Phosphate)Strong Silanophilic> 3.5 (Distorted)< 2,000N/A
Hybrid BEH C1810.5 (Ammonia)Pure Hydrophobic1.1 (Symmetrical)18,5001.8 (Partial)
Hybrid Phenyl-Hexyl10.5 (Ammonia)Hydrophobic + π−π Steric1.05 (Symmetrical)17,8002.6 (Baseline)

Experimental Protocol: High-pH RP-HPLC Method Development

This self-validating protocol is designed to achieve baseline resolution of the API from its positional isomers while maintaining a tailing factor (As) ≤ 1.2.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Causality Check: pH 10.5 ensures the primary and tertiary amines are fully deprotonated, eliminating electrostatic interactions with residual silanols[2].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a base-resistant Phenyl-Hexyl hybrid column (e.g., 150 x 4.6 mm, 2.7 µm solid-core particle).

  • Set the column oven temperature to 25°C to maximize steric recognition[3].

  • Equilibrate the column with 5% B for 20 column volumes.

    • Self-Validation: Monitor baseline drift. Proceed only when system pressure and UV signal variance are < 1% over 5 minutes.

Step 3: Gradient Elution Design

  • Time 0–2 min: 5% B (Focuses the highly polar basic analytes at the column head).

  • Time 2–15 min: Linear ramp to 60% B (Elutes the hydrophobic 3-methylbenzyl moiety and separates positional isomers).

  • Time 15–18 min: 95% B (Column wash to remove highly retained hydrophobic degradants).

  • Time 18–22 min: 5% B (Re-equilibration).

Step 4: System Suitability Testing (SST)

  • Inject 5 µL of a resolution standard containing the API and the 4-methylbenzyl positional isomer (100 µg/mL each in 50:50 Water:Acetonitrile).

  • Acceptance Criteria: Resolution (Rs) must be ≥ 2.0; Tailing Factor (As) for the API must be ≤ 1.2. If Rs < 2.0, verify the column temperature is strictly maintained at 25°C and consider decreasing the gradient slope to 3% B/min.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine Derivatization

Welcome to the technical support center for the derivatization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This guide is designed for researchers, scientists, and drug development professionals who may enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when modifying this sterically hindered molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What makes the derivatization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine so challenging?

A: The primary challenge lies in the molecule's significant steric hindrance. The bulky 3-methylbenzyl group attached to the 1,4-diazepane ring, combined with the propylamino side chain, creates a congested environment around the terminal primary amine. This steric bulk physically obstructs the approach of reagents, slowing down reaction rates and often leading to incomplete conversions or the need for harsh reaction conditions.[1][2]

Q2: My standard acylation or amidation protocol is failing. What are the first troubleshooting steps I should take?

A: When standard protocols fail, the initial focus should be on enhancing the reactivity of your system. Consider the following:

  • Switch to a more powerful coupling reagent: Move beyond standard carbodiimides like DCC or EDC. High-reactivity reagents such as HATU, HBTU, or COMU are specifically designed to overcome the challenges of coupling sterically hindered amino acids and amines.[2][3][4]

  • Increase the reaction temperature: Carefully elevating the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation or degradation.

  • Change the solvent: Solvents can play a crucial role in reaction kinetics. Switching to a more polar, aprotic solvent like DMF or NMP can sometimes facilitate the reaction.

Q3: Are there alternatives to traditional amide bond formation for derivatizing this amine?

A: Yes. If acylation proves too challenging, consider alternative strategies such as:

  • Reductive amination: This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.[5] This can be a highly effective way to introduce new substituents.

  • Nucleophilic substitution: If your desired derivative contains a suitable leaving group, direct alkylation of the amine can be an option, though over-alkylation can be a concern.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Amide Coupling Reactions

Primary Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the sterically hindered amine.

Solutions:

  • Optimize the Coupling Reagent and Conditions:

    • For moderately hindered systems: Start with a robust coupling reagent like HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • For highly hindered systems: Escalate to more potent reagents like HATU or COMU.[3][4] These reagents form highly reactive activated esters, which are more effective at acylating hindered amines.[3]

  • Employ Pre-activation: Activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.[2] This can improve the reaction efficiency.

  • Consider Acyl Fluorides: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride can be highly effective.[6] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E.

Issue 2: Formation of Multiple Byproducts

Primary Cause: Side reactions due to harsh reaction conditions or the use of overly reactive reagents without proper control.

Solutions:

  • Control Reaction Temperature: Avoid excessive heating, as it can lead to degradation of starting materials or products. If heating is necessary, increase the temperature incrementally and monitor the reaction progress closely by TLC or LC-MS.

  • Optimize Base Selection: The choice of base is critical. While a base is often necessary, strong, nucleophilic bases can lead to side reactions. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine to minimize these issues.[2]

  • Purification Strategy: Given the basic nature of the product, purification can be challenging on standard silica gel.[7] Consider using an amine-functionalized silica gel or adding a small amount of a volatile amine like triethylamine to the mobile phase to improve peak shape and separation.[7]

Issue 3: Difficulty in Product Purification

Primary Cause: The basicity of the diazepane nitrogen atoms can lead to strong interactions with silica gel, resulting in poor chromatographic separation.

Solutions:

  • Amine-Modified Stationary Phase: Utilize columns packed with amine-functionalized silica. This minimizes the acidic-basic interactions that cause peak tailing and poor recovery.[7]

  • Mobile Phase Modification: Add a small percentage (0.1-1%) of a tertiary amine, such as triethylamine, to your eluent system when using standard silica gel. This will compete with your product for the acidic sites on the silica, improving elution.[7]

  • Acid-Base Extraction: An alternative to chromatography is a carefully controlled acid-base liquid-liquid extraction. However, this can be challenging if impurities have similar basicity.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling for Highly Hindered Systems

This protocol is recommended when standard coupling methods have failed.

Materials:

  • {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add a solution of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in the purification troubleshooting section.

Protocol 2: Reductive Amination for Introducing Alkyl Groups

This protocol is an excellent alternative to direct alkylation.

Materials:

  • {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine and the aldehyde or ketone in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
DCC/EDC CarbodiimideStandardCost-effective, widely used.Low yields with hindered substrates, potential for racemization.
HBTU/TBTU Aminium/UroniumHighGood for many "difficult" couplings.Can cause guanidinylation of the amine if used in excess.[3]
HATU Aminium/UroniumVery HighExcellent for highly hindered couplings, suppresses racemization.[2][3]Higher cost, potential for guanidinylation.[3]
COMU Aminium/UroniumVery HighHigh efficiency, often with faster reaction times.[3]
PyBOP/PyAOP PhosphoniumHighEffective for hindered couplings, no guanidinylation side reaction.[2]Byproducts can be difficult to remove.

Visualizations

Workflow for Troubleshooting Low Coupling Yield

G start Low or No Coupling Yield reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) start->reagent temp Increase reaction temperature incrementally reagent->temp If still low yield success Successful Derivatization reagent->success Yield Improves solvent Change to a more polar aprotic solvent (e.g., DMF, NMP) temp->solvent If still low yield temp->success Yield Improves preactivate Implement pre-activation of the carboxylic acid solvent->preactivate If still low yield solvent->success Yield Improves acyl_fluoride Consider conversion to acyl fluoride for extreme cases preactivate->acyl_fluoride If still low yield preactivate->success Yield Improves acyl_fluoride->success Yield Improves

Caption: Decision tree for optimizing coupling reactions.

General Mechanism of Amide Bond Formation with a Coupling Reagent

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product R-CO-NH-R' Activated_Ester->Amide_Product + Hindered Amine Hindered_Amine R'-NH2 (Sterically Hindered)

Caption: Two-step process of amide formation.

References

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 5). IntechOpen.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2025, August 6).
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
  • Stereoselective stimulus effects of 3-methylflunitrazepam and pentobarbital. (n.d.). PubMed.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
  • Synthesis of 1,4-Diazepanes and Benzo[b][8][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020, August 21). ACS Publications.

  • Amide synthesis by acyl
  • Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents. (2018, December 27).
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  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI.
  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. (2025, October 15).
  • (PDF) Transformation of diazepam and related benzodiazepines during chlorination. (n.d.).
  • MilliporeSigma.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (n.d.). The Royal Society of Chemistry.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • BenchChem. Troubleshooting common problems in the derivatization of 3-Amino-4-hydroxybenzenesulfonamide.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010, December 28). MDPI.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2025, October 16).
  • BenchChem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • BenchChem.
  • A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migr
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing).
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022, July 10). MDPI.
  • Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20).
  • CYP3A422 and CYP3A53 impact efficacy and safety of diazepam in patients with alcohol withdrawal syndrome. (2022, April 26). PubMed.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019, October 21). ScienceOpen.
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit.
  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (n.d.). PMC.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI.
  • (PDF) The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • BOC Sciences. (2024, March 29).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019, February 4).

Sources

Troubleshooting

Reducing background noise in {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine binding assays

Introduction This guide provides a comprehensive framework for troubleshooting and reducing high background noise in binding assays, with a specific focus on challenges presented by amine-containing compounds like {3-[4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive framework for troubleshooting and reducing high background noise in binding assays, with a specific focus on challenges presented by amine-containing compounds like {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. Such molecules can be particularly "sticky" due to a combination of hydrophobicity and potential electrostatic interactions, leading to high non-specific binding (NSB) that can obscure true results.[1][2][3] This document offers structured troubleshooting advice, detailed optimization protocols, and expert insights to help you achieve a high signal-to-noise ratio and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem? A1: Non-specific binding is the attachment of your ligand to unintended targets, such as the filter membrane, assay plate plastic, or other proteins in your preparation.[3] This creates a high background signal that is not related to the specific receptor-ligand interaction you are trying to measure.[3] If NSB is too high (e.g., more than 50% of the total binding), it becomes difficult to detect the specific binding signal with confidence, leading to inaccurate affinity (Kd) and binding capacity (Bmax) measurements.[4]

Q2: My compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, shows very high background. Are certain compound classes more prone to this? A2: Yes. Compounds with specific chemical properties are more likely to exhibit high NSB. The structure of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine contains features known to contribute to NSB:

  • Hydrophobicity: The methylbenzyl group makes the molecule lipophilic or hydrophobic, promoting interactions with plastic surfaces and filter materials.[2][5]

  • Electrostatic Interactions: The amine groups can be protonated at physiological pH, carrying a positive charge. This can lead to electrostatic binding to negatively charged surfaces, such as silanol groups on glassware or components of cell membranes.[1][5]

Q3: What's the quickest way to check if my high background is due to NSB? A3: The standard method is to measure binding in the presence of a high concentration of an unlabeled competitor ligand that is known to bind specifically to the target receptor.[4] This "cold" ligand will occupy all the specific binding sites, so any remaining signal from your labeled ligand is considered non-specific.[4][6] If this value is a large fraction of your total binding, you have an NSB problem.

Q4: Can my assay buffer be causing the high background? A4: Absolutely. The composition of your assay buffer is critical.[7] Suboptimal pH, low ionic strength, or the absence of detergents can all promote non-specific interactions.[3] For example, a buffer with low salt concentration can fail to mask electrostatic interactions between your charged ligand and other surfaces.[3][8]

In-Depth Troubleshooting Guides

High background noise is a multifaceted problem. The following sections break down the issue by its most common causes and provide systematic approaches to diagnose and resolve them.

Issue: High Non-Specific Binding (NSB) to Assay Components

This is the most frequent cause of high background, especially with hydrophobic or charged compounds.[3] The ligand adheres indiscriminately to filters, plates, and tubes.

Root Cause Analysis & Solutions:

  • Hydrophobic Interactions: The ligand is "sticking" to plasticware or filter membranes.[2]

    • Solution 1: Add a Detergent. Include a low concentration of a non-ionic detergent in your assay and wash buffers. This helps to disrupt hydrophobic interactions.[3] Start with 0.01-0.1% Tween-20 or Triton X-100.[3][9]

    • Solution 2: Use Low-Binding Plates. Switch to commercially available low-binding microplates and tubes. These surfaces are treated to be more hydrophilic, reducing the adherence of hydrophobic molecules.[5]

    • Solution 3: Filter Material (For Filter-Binding Assays). If using a filter-binding assay, the filter itself is a major source of NSB. Pre-soaking the filters in a blocking buffer is essential.[3][10] You may also need to test different filter materials (e.g., glass fiber vs. nitrocellulose) to find one with lower NSB for your compound.[4]

  • Electrostatic Interactions: The charged amine groups on the ligand are binding to oppositely charged surfaces.

    • Solution 1: Optimize Ionic Strength. Increase the salt concentration of your assay buffer (e.g., 100-150 mM NaCl).[3] The ions in the buffer will shield electrostatic charges, reducing non-specific charge-based interactions.[3]

    • Solution 2: Adjust Buffer pH. The charge of your ligand and target can be influenced by pH.[5] While you must stay within the functional pH range of your target receptor, slight adjustments can sometimes minimize NSB. Test a range of pH values (e.g., 7.2 to 7.6) to find the optimal balance.[11]

Issue: Inadequate Blocking

Blocking agents saturate unoccupied binding sites on your assay plate or filter, preventing the ligand from binding to these surfaces.[9][12] Ineffective blocking leads directly to high background.[13][14]

Root Cause Analysis & Solutions:

  • Incorrect or Suboptimal Blocking Agent: The chosen blocking agent is not effectively covering all non-specific sites.

    • Solution 1: Optimize Blocker Concentration. If you are using Bovine Serum Albumin (BSA), a common blocking agent, test a range of concentrations (e.g., 0.1% to 5%).[3][15] Using too little will result in incomplete blocking, while too much can sometimes mask specific binding.[12]

    • Solution 2: Try Different Blocking Agents. BSA is not always the best choice. For some systems, non-fat dry milk (typically 1-5%) or purified casein can be more effective.[15][16] If working with phosphoproteins, avoid milk as it contains phosphoproteins that can interfere.[16] For very challenging assays, commercial, proprietary blocking buffers can offer superior performance.[13]

    • Solution 3: Add a Protein Cocktail. Sometimes a single protein is not sufficient. Using whole serum (from a species that will not cross-react with your antibodies, if applicable) can provide a complex mixture of proteins that block a wider variety of non-specific sites.[16][17]

  • Insufficient Incubation Time/Temperature: The blocking agent has not had enough time to fully adsorb to the surfaces.

    • Solution: Increase Incubation Time. Extend the blocking incubation period, for example, from 1 hour to 2 hours at room temperature, or even overnight at 4°C.[13][15][16] Gentle agitation during this step can also improve efficiency.[18]

Issue: Inefficient Wash Steps

The purpose of washing is to remove unbound and non-specifically bound ligand while leaving the specific, high-affinity receptor-ligand complexes intact.[19] Inadequate washing is a very common and easily correctable cause of high background.[20][21]

Root Cause Analysis & Solutions:

  • Insufficient Wash Volume or Repetitions: Not enough wash buffer is being used to dilute and remove the unbound ligand.

    • Solution: Increase Wash Volume and Number. Increase the number of wash cycles from 3 to 4 or 5.[19] Ensure you are using an adequate volume that completely covers the well or filter surface (e.g., >300 µL for a 96-well plate).[21]

  • Suboptimal Wash Buffer Composition: The wash buffer is not stringent enough to disrupt low-affinity, non-specific interactions.

    • Solution 1: Add Detergent. As with the assay buffer, including a non-ionic detergent like 0.05% Tween-20 in the wash buffer is critical for reducing background.[18]

    • Solution 2: Optimize Wash Time. Introduce a short soak time (e.g., 30-60 seconds) during each wash step before aspiration.[18] This allows more time for the weakly bound ligand to dissociate.

    • Solution 3: Increase Wash Temperature. Washing with buffer warmed to room temperature or slightly above (if your complex is stable) can sometimes improve the removal of non-specifically bound ligand.[4]

Experimental Protocols & Data Presentation

Protocol 1: Optimizing Blocking Agent Concentration

This experiment aims to identify the optimal concentration of a blocking agent (e.g., BSA) to minimize NSB.

  • Preparation: Prepare a series of blocking buffer dilutions in your standard assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% BSA).[3]

  • Coating/Blocking: Add each blocking buffer concentration to a set of wells (or filters) and incubate for 1-2 hours at room temperature.[13][15]

  • Assay: Proceed with your binding assay. In parallel wells for each blocker concentration, measure:

    • Total Binding (TB): Add only your labeled ligand.

    • Non-Specific Binding (NSB): Add your labeled ligand plus a saturating concentration of an unlabeled competitor.[6]

  • Washing & Detection: Wash all wells using your standard procedure and measure the bound signal (e.g., in Counts Per Minute, CPM).

  • Analysis: Calculate the signal-to-noise (S/N) ratio for each concentration using the formula: S/N = (TB - NSB) / NSB. The optimal concentration will yield the highest S/N ratio.

Table 1: Example Data for Blocking Agent Optimization

BSA Conc. (%)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise (S/N)
0.115,00012,0003,0000.25
0.514,5008,0006,5000.81
1.0 14,000 4,000 10,000 2.50
2.013,0003,5009,5002.71
5.011,0003,2007,8002.44

In this example, 1% BSA provides the best signal-to-noise ratio. While 2% BSA lowers NSB further, it also begins to slightly reduce total binding, indicating potential interference with the specific interaction.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently identifying the source of high background. The following flowchart outlines a logical decision-making process.

TroubleshootingWorkflow Start High Background Detected (NSB > 50% of Total) Check_Blocker Step 1: Optimize Blocking - Test different agents (BSA, milk) - Titrate concentration (0.1-5%) - Increase incubation time (2h or O/N 4C) Start->Check_Blocker Start Here Check_Wash Step 2: Optimize Wash Steps - Increase # of washes (3 -> 5) - Add 0.05% Tween-20 to wash buffer - Introduce soak steps Check_Blocker->Check_Wash Still High Resolved Problem Resolved (S/N Ratio Acceptable) Check_Blocker->Resolved Resolved Check_Buffer Step 3: Modify Assay Buffer - Add 0.01% Tween-20 or Triton X-100 - Increase salt (e.g., 150 mM NaCl) - Test low-binding plates Check_Wash->Check_Buffer Still High Check_Wash->Resolved Resolved Check_Ligand Step 4: Evaluate Ligand Quality - Confirm radiochemical purity - Check for aggregation Check_Buffer->Check_Ligand Still High Check_Buffer->Resolved Resolved Check_Ligand->Resolved Resolved

Caption: A systematic workflow for troubleshooting high background noise.

References

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.[Link]

  • A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. PMC.[Link]

  • A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. PMC.[Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Proteogenist.[Link]

  • High Background in ELISA: Causes, Fixes, and Tips. AstorScientific.[Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PMC.[Link]

  • Effective Blocking Procedures in ELISA Assays. DDBiolab.[Link]

  • Filter-Binding Assay for Analysis of RNA–Protein Interactions. CSH protocols.[Link]

  • Effect of Different Buffer Components on IgG4 Stability. MDPI.[Link]

  • Causes Of High Background In ELISA Tests and How to Solve Them. Krishgen Biosystems.[Link]

  • Assay Troubleshooting. MB - About.[Link]

  • Optimizing the Seperation Step on 96 Well Plates. ELISA Technical Bulletin.[Link]

  • (PDF) Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. ResearchGate.[Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... PMC.[Link]

  • Elisa troubleshooting tips – High background. Blog | ARP American Research Products, Inc.[Link]

  • Surface patches induce nonspecific binding and phase separation of antibodies. PMC - NIH.[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH.[Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse.[Link]

  • ELISA Troubleshooting: High Background. Sino Biological.[Link]

  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide.[Link]

  • Immunoassay Blocking Reagents Practical Guide. Meridian Life Science.[Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.[Link]

  • Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PMC.[Link]

  • Blockers Practical Guide. Meridian Life Science.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine and Other Homopiperazine Derivatives in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Homopiperazine Scaffold The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Homopiperazine Scaffold

The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents. Its inherent structural features, including two nitrogen atoms that can be differentially substituted, provide a versatile platform for creating ligands with tailored affinities and functional activities at various G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine and other homopiperazine derivatives, with a focus on their interactions with dopamine and serotonin receptor systems, key targets in the treatment of numerous neuropsychiatric and neurological disorders.

Dysfunctions in dopaminergic and serotonergic neurotransmission are implicated in conditions such as schizophrenia, Parkinson's disease, depression, and anxiety.[1][2] Consequently, the development of selective and multi-target ligands for dopamine (D2, D3) and serotonin (5-HT) receptors is a major focus of contemporary drug discovery.[3] Homopiperazine derivatives have emerged as a promising class of compounds in this area, offering the potential for novel therapeutic agents with improved efficacy and side-effect profiles.[4][5]

This guide will delve into the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, present comparative experimental data, and provide detailed protocols for key in vitro assays used in their characterization.

Comparative Pharmacological Analysis

The therapeutic utility of a homopiperazine derivative is dictated by its affinity and selectivity for specific receptor subtypes, as well as its functional activity (agonist, antagonist, or partial agonist). This section compares the pharmacological profile of our lead compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (a representative N-aralkyl homopiperazine), with other key homopiperazine derivatives that have been explored for their CNS activity.

Structure-Activity Relationships (SAR) of N-Substituted Homopiperazines

The substituents on the nitrogen atoms of the homopiperazine ring play a critical role in determining receptor affinity and selectivity.

  • N1-Substitution: The substituent at the N1 position is crucial for interaction with the receptor binding pocket. For many dopamine D2 and D3 receptor ligands, this position is occupied by an arylpiperazine-like moiety, which engages in key interactions within the orthosteric binding site.[6] In the case of our lead compound, the propyl-amine group at N1 contributes to the overall physicochemical properties and may influence interactions with the receptor.

  • N4-Substitution: The N4-substituent often extends into a secondary binding pocket or towards the extracellular loops of the receptor, influencing both affinity and selectivity.[7] The 3-methylbenzyl group in our lead compound is a lipophilic moiety that likely contributes to van der Waals interactions within a hydrophobic pocket of the target receptor. Structure-activity relationship studies on related N-benzyl piperidine and piperazine derivatives have shown that substitutions on the benzyl ring can significantly impact binding affinity and selectivity for dopamine and serotonin transporters and receptors.[8][9][10] For instance, the position and nature of the substituent on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to differential receptor interactions.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of our representative compound and other relevant homopiperazine derivatives for key dopamine and serotonin receptors. It is important to note that direct comparative data for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is not publicly available. Therefore, we present data for structurally analogous compounds to infer its likely pharmacological profile.

Compound/AnalogD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)D2/D3 SelectivityReference
Analog 1 (N-benzylpiperazine derivative) 152.55206[3]
Analog 2 (Arylpiperazine derivative with butyl linker) 80.5103016[11]
Analog 3 (Homopiperidine amide derivative) 2510Not ReportedNot Reported2.5[4]
Cariprazine (Atypical Antipsychotic) 0.490.0852.518.85.8[6]
Aripiprazole (Atypical Antipsychotic) 0.340.84.43.40.4[6]

Note: Data for Analogs 1, 2, and 3 are representative values from the literature for structurally related compounds to illustrate the general properties of this chemical class. Direct experimental data for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is needed for a precise comparison.

Experimental Methodologies

To ensure the scientific integrity of the presented data, this section outlines the detailed experimental protocols for the key in vitro assays used to characterize homopiperazine derivatives.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes from cell lines stably expressing the human dopamine D2 or D3, or serotonin 5-HT1A or 5-HT2A receptors.

  • Radioligand (e.g., [³H]-Spiperone for D2/D3, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Test compounds (e.g., {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine and comparators).

  • Non-specific binding agent (e.g., Haloperidol for D2/D3, Serotonin for 5-HT1A, Mianserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific agent), and competitive binding (radioligand + membranes + varying concentrations of test compound).

  • Incubation: Add the cell membranes, radioligand, and either buffer, non-specific agent, or test compound to the appropriate wells. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or partial agonist) at a GPCR.

Objective: To measure the ability of a test compound to stimulate or inhibit G-protein activation by a GPCR.

Materials:

  • Cell membranes from cell lines stably expressing the target receptor (e.g., D2 or D3).

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Agonist (e.g., Dopamine).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the test compound (for agonist mode) or with a fixed concentration of agonist and varying concentrations of the test compound (for antagonist mode) in the assay buffer containing GDP.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonist activity, plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50.[12]

Visualizing the Scientific Workflow and Rationale

To provide a clear understanding of the experimental logic and the relationships between different stages of compound evaluation, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Characterization cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Homopiperazine Derivatives SAR_Analysis Structure-Activity Relationship Analysis Synthesis->SAR_Analysis Informs Design Binding_Assay Radioligand Binding Assays (D2, D3, 5-HT1A, 5-HT2A) SAR_Analysis->Binding_Assay Selects Compounds Functional_Assay [35S]GTPγS Functional Assays (Agonist/Antagonist Mode) Binding_Assay->Functional_Assay Determines Affinity Data_Table Comparative Data Table (Ki, EC50, Emax) Functional_Assay->Data_Table Determines Efficacy Profile_Comparison Pharmacological Profile Comparison Data_Table->Profile_Comparison Enables Comparison

Caption: Workflow for the synthesis, in vitro characterization, and comparative analysis of homopiperazine derivatives.

Receptor_Ligand_Interaction Receptor Dopamine/Serotonin Receptor G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Ligand {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine Ligand->Receptor Binds to Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Simplified signaling pathway of a homopiperazine derivative at a GPCR.

Conclusion and Future Directions

{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine represents a promising scaffold within the broader class of homopiperazine derivatives for targeting CNS disorders. Based on the structure-activity relationships of analogous compounds, it is likely to exhibit affinity for dopamine and serotonin receptors. However, a definitive comparative analysis requires direct experimental evaluation of its pharmacological profile.

Future research should focus on:

  • Synthesis and direct pharmacological testing of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine to obtain precise Ki and functional data.

  • Expansion of the SAR around the 3-methylbenzyl and propyl-amine moieties to optimize affinity, selectivity, and functional activity.

  • In vivo studies in relevant animal models of neuropsychiatric disorders to assess the therapeutic potential of promising lead compounds.

By systematically exploring the chemical space around the homopiperazine core, it is possible to develop novel drug candidates with superior efficacy and safety profiles for the treatment of a range of debilitating CNS conditions.

References

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  • Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., ... & Caignard, D. H. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European journal of medicinal chemistry, 35(1), 107-121.
  • Zielińska, A., Pieniek, A., Klenk, J., Satała, G., & Bojarski, A. J. (2022).
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Comparative

A Preclinical Comparative Guide to {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine: Evaluating Anxiolytic and Anticonvulsant Efficacy

This guide provides an in-depth preclinical comparison of the novel compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, hereafter referred to as Compound X, against established and alternative therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth preclinical comparison of the novel compound {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, hereafter referred to as Compound X, against established and alternative therapeutic agents. The analysis focuses on validating its potential efficacy in widely accepted animal models of anxiety and epilepsy. As a derivative of the 1,4-diazepane scaffold, a core structure in many centrally active agents, Compound X is hypothesized to modulate neuronal inhibition, presenting a promising avenue for novel therapeutic development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data to guide further investigation.

Introduction and Proposed Mechanism of Action

The 1,4-diazepine and its fused derivatives, the benzodiazepines, have a long history in pharmacotherapy, primarily as anxiolytics, sedatives, and anticonvulsants.[3] Their mechanism largely revolves around the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[4][5]

Compound X, featuring a 1,4-diazepan core, is rationally designed to interact with CNS targets. While its precise molecular interactions are yet to be fully elucidated, its structural analogy to benzodiazepines suggests a potential interaction with the GABA-A receptor complex. This guide will, therefore, proceed under the hypothesis that Compound X exerts its therapeutic effects through a similar mechanism, offering a potential improvement in efficacy or side-effect profile over existing treatments.

Proposed_Mechanism_of_Action cluster_GABA_A GABA-A Receptor on Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Ion Channel) BZD_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site Cl_ion GABA_A->Cl_ion Allows Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Leads to BZD_Site->GABA_A Enhances Channel Opening GABA_Site->GABA_A Enhances Channel Opening GABA GABA GABA->GABA_Site Binds Compound_X Compound X Compound_X->BZD_Site Binds (Proposed) Influx Increased Cl- Influx Therapeutic_Effect Anxiolytic & Anticonvulsant Effects Hyperpolarization->Therapeutic_Effect Results in Anxiety_Models_Workflow cluster_prep Preparation cluster_epm Elevated Plus Maze (EPM) cluster_ldb Light-Dark Box (LDB) cluster_analysis Data Analysis acclimation Animal Acclimation (≥30 min in testing room) dosing Compound Administration (e.g., i.p. injection) acclimation->dosing placement_epm Place mouse in center of maze dosing->placement_epm 30 min post-dose placement_ldb Place mouse in light chamber dosing->placement_ldb 30 min post-dose explore_epm Allow free exploration (5-10 min) placement_epm->explore_epm record_epm Record entries and duration in arms explore_epm->record_epm analysis Calculate: - % Time in Open Arms (EPM) - Time in Light Chamber (LDB) - Locomotor Activity record_epm->analysis explore_ldb Allow free exploration (5-10 min) placement_ldb->explore_ldb record_ldb Record time and transitions between chambers explore_ldb->record_ldb record_ldb->analysis Seizure_Models_Workflow cluster_prep Preparation cluster_ptz PTZ-Induced Seizure cluster_mes Maximal Electroshock (MES) cluster_analysis Data Analysis acclimation Animal Acclimation & Isolation dosing Test Compound Administration (i.p.) acclimation->dosing ptz_admin Administer PTZ (s.c. or i.p.) dosing->ptz_admin 30 min post-dose mes_admin Apply electrical stimulus (corneal/auricular electrodes) dosing->mes_admin 30 min post-dose observe_ptz Observe for 30 min ptz_admin->observe_ptz record_ptz Record latency to first clonic seizure & severity observe_ptz->record_ptz analysis Calculate: - Seizure Latency (PTZ) - % Protection (MES) record_ptz->analysis observe_mes Observe seizure phases mes_admin->observe_mes record_mes Record presence/absence of tonic hindlimb extension observe_mes->record_mes record_mes->analysis

Caption: Experimental workflow for preclinical seizure models.
Experimental Protocols: Seizure Models
  • Rationale: PTZ is a GABA-A receptor antagonist that, at convulsive doses, reliably induces clonic and tonic-clonic seizures in rodents. T[6]his test is highly predictive of clinical efficacy against generalized absence and myoclonic seizures.

  • Procedure:

    • Animals are pre-treated with the test compound (Compound X, Diazepam) or vehicle.

    • After a 30-minute absorption period, a single dose of PTZ (e.g., 80-85 mg/kg, s.c. or i.p.) is administered. [7][8] 3. Each animal is immediately placed in an individual observation chamber.

    • Behavior is observed and recorded for 30 minutes post-PTZ injection.

  • Parameters Measured: The primary endpoint is the latency (in seconds) to the onset of the first generalized clonic seizure (characterized by clonus of the whole body). The severity of the seizure can also be scored, and the presence or absence of mortality is noted.

[9]##### Maximal Electroshock (MES) Seizure Test

  • Rationale: The MES test is a standard model for identifying compounds effective against generalized tonic-clonic (grand mal) seizures. T[10]he seizure is induced by a brief electrical stimulus applied to the brain.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • At the time of peak drug effect (e.g., 30-60 minutes post-dose), an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or auricular electrodes. [10] 3. The animal is immediately observed for the characteristic seizure pattern.

  • Parameters Measured: The key endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. A compound is considered protective if it prevents this specific motor response. Data are typically expressed as the percentage of animals protected at a given dose.

[10]### 4. Discussion and Future Directions

The hypothetical preclinical data presented in this guide position {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (Compound X) as a promising candidate for the treatment of anxiety and seizure disorders. Its efficacy in both anxiolytic and anticonvulsant models is comparable to that of Diazepam, a gold-standard benzodiazepine.

The key differentiator for a new CNS agent often lies in its side-effect profile. While not explicitly tested here, future studies should prioritize assessing the sedative, motor-impairing, and abuse liability potential of Compound X. A favorable therapeutic window, demonstrating clear anxiolytic and anticonvulsant effects at doses that do not cause significant sedation or ataxia (e.g., in a rotarod test), would represent a significant advancement over many existing benzodiazepines.

Further research should also aim to confirm the proposed mechanism of action through in vitro receptor binding and electrophysiology studies at various GABA-A receptor subtypes. Elucidating a unique binding profile could explain potential advantages in its clinical profile. Subsequent studies in chronic epilepsy models, such as the kindling model, would also be crucial to assess its potential for disease modification and its efficacy upon repeated administration.

[9][11]### 5. References

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Research J. Pharm. and Tech.

  • Recent Progress in the Development of New Antiepileptic Drugs with Novel Targets. (n.d.). PMC.

  • Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience. (n.d.). PubMed.

  • Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding. (n.d.). PMC.

  • Preclinical animal anxiety research – flaws and prejudices. (n.d.). PMC.

  • Animal Models of Epilepsy: A Phenotype-oriented Review. (n.d.). PMC.

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). PMC.

  • Preclinical Studies With Pyrazolopyridine Non-Benzodiazepine Anxiolytics: ICI 190,622. (n.d.). europepmc.org.

  • Diazepam and electrical stimulation of paleocerebellar cortex inhibits seizures in pentylenetetrazol‑kindled rats. (n.d.). Acta Neurobiologiae Experimentalis.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Bentham Science.

  • Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. (2019). Frontiers.

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI.

  • Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. (n.d.). Bio-protocol.

  • Elevated Plus Maze for Mice. (2008). PMC.

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals.

  • Animal models of anxiety disorders in rats and mice: some conceptual issues. (n.d.). PMC.

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate.

  • Oral diazepam suppresses pentylenetetrazole-induced seizure-like behavior in adult zebrafish: A tool for nonclinical studies. (2023). ResearchGate.

  • Nonsedating anxiolytics. (2024). PubMed.

  • Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice. (n.d.). Frontiers.

  • A non-sedating dose of diazepam improves symptoms of panic anxiety disorder in the rat. (n.d.). NEUROFIT.

  • Light-dark box test for mice. (2024). Protocols.io.

  • Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research. (2025). MDPI.

  • Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam. (2006). PubMed.

  • Light/dark Transition Test for Mice. (n.d.). PMC.

  • PTZ-Induced Epilepsy Model in Mice. (2018). JoVE.

  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). Benchchem.

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol.

  • Oral diazepam suppresses pentylenetetrazole-induced seizure-like behavior in adult zebrafish: A tool for nonclinical studies. (2023). Journal of Applied Pharmaceutical Science.

  • Introduction to InnoSer's Preclinical Epilepsy Research CRO Platform. (2024). InnoSer.

  • Molecular Targets Versus Models for New Antiepileptic Drug Discovery. (n.d.). PMC.

  • (PDF) Light-dark box test for mice v1. (2024). ResearchGate.

  • Anticonvulsant effect of nifedipine, dizepam and in combination on pentylenetetrazol induced experimental models of epilepsy on albino rats. (n.d.). International Journal of Basic & Clinical Pharmacology.

  • Preclinical profile of antiseizure medications in drug-resistant epilepsy models. (n.d.). ResearchGate.

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (n.d.). Frontiers.

  • The effects of diazepam on elevated plus-maze (EPM) performance Mice... (n.d.). ResearchGate.

  • Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice. (1999). Oxford Academic.

  • Preclinical Models of Emotional Dysregulations in Animals (Chapter 31). (2025). The Cambridge Handbook of Human Affective Neuroscience.

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  • Experimental animal models for the simulation of depression and anxiety. (2022). Taylor & Francis Online.

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Validation

A Comparative Pharmacological Profile of Investigational Compound-3MB-DA ({3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine)

Abstract This guide presents a comprehensive comparative pharmacological profile of the novel investigational compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, hereafter referred to as Investigational Comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive comparative pharmacological profile of the novel investigational compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, hereafter referred to as Investigational Compound-3MB-DA. The analysis is tailored for researchers, scientists, and professionals in drug development. This document provides a hypothetical, yet plausible, pharmacological profile for Investigational Compound-3MB-DA, postulating its action as a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors. Its profile is benchmarked against established atypical antipsychotics, Risperidone and Olanzapine, providing context for its potential therapeutic utility. The guide details the experimental methodologies, presents comparative data in a structured format, and offers insights into the underlying scientific rationale for the described protocols.

Introduction: The Rationale for Novel D2/5-HT2A Antagonists

The therapeutic efficacy of atypical antipsychotic drugs is largely attributed to their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is believed to be responsible for the management of positive symptoms of schizophrenia, while potentially mitigating the risk of extrapyramidal side effects (EPS) and improving negative and cognitive symptoms. The search for novel chemical entities with optimized D2/5-HT2A receptor affinity and selectivity continues to be a primary focus in neuropsychiatric drug discovery, aiming for improved efficacy and tolerability profiles.

Investigational Compound-3MB-DA, featuring a 1,4-diazepane core and a 3-methylbenzyl moiety, presents a unique chemical scaffold. Based on its structural similarity to known monoaminergic ligands, we hypothesized that it possesses significant affinity for D2 and 5-HT2A receptors. This guide outlines a hypothetical, yet scientifically grounded, pharmacological characterization of Investigational Compound-3MB-DA, comparing it directly with the well-characterized atypical antipsychotics, Risperidone and Olanzapine.

Comparative In Vitro Pharmacological Profile

The initial characterization of a novel CNS-active compound involves determining its binding affinity (Ki) and functional activity at key physiological targets. Here, we present the hypothetical in vitro profile of Investigational Compound-3MB-DA in comparison to Risperidone and Olanzapine at the human dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Affinity

Receptor binding assays are crucial for quantifying the interaction between a ligand and its receptor. The data below was hypothetically generated using competitive radioligand binding assays.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Affinity Ratio
Investigational Compound-3MB-DA 1.8 0.9 0.5
Risperidone3.50.20.06
Olanzapine11.04.00.36

Interpretation of Binding Data:

The hypothetical data suggests that Investigational Compound-3MB-DA is a potent ligand for both D2 and 5-HT2A receptors, with a slightly higher affinity for the 5-HT2A receptor. Its 5-HT2A/D2 affinity ratio of 0.5 indicates a relatively balanced profile, which is a desirable characteristic for atypical antipsychotics, potentially leading to a lower incidence of EPS compared to compounds with a much lower ratio.

Functional Antagonism

Functional assays are essential to determine whether a ligand acts as an agonist or antagonist at a receptor. The following hypothetical data was obtained from in vitro functional assays measuring the inhibition of agonist-induced signaling.

Table 2: Comparative Functional Antagonist Potency (IC50, nM)

CompoundDopamine D2 (IC50, nM)Serotonin 5-HT2A (IC50, nM)
Investigational Compound-3MB-DA 2.5 1.2
Risperidone4.20.4
Olanzapine15.06.5

Interpretation of Functional Data:

The functional data corroborates the binding affinity results, indicating that Investigational Compound-3MB-DA is a potent antagonist at both D2 and 5-HT2A receptors. The lower IC50 values compared to Olanzapine suggest a higher potency.

In Vivo Preclinical Models

To assess the potential antipsychotic efficacy and side effect profile of Investigational Compound-3MB-DA, its effects in well-established animal models are crucial.

Assessment of Antipsychotic-like Activity: Conditioned Avoidance Response (CAR)

The CAR model is a classic predictive model for antipsychotic activity. The ability of a compound to suppress a conditioned response (avoiding an aversive stimulus) without impairing the unconditioned response (escaping the aversive stimulus) is indicative of antipsychotic potential.

Table 3: Effect on Conditioned Avoidance Response (CAR) in Rats

CompoundEffective Dose (ED50, mg/kg)
Investigational Compound-3MB-DA 0.5
Risperidone0.2
Olanzapine1.0

Interpretation of CAR Data:

The hypothetical ED50 value for Investigational Compound-3MB-DA suggests potent antipsychotic-like activity in vivo, comparable to established drugs.

Assessment of Extrapyramidal Side Effect (EPS) Liability: Catalepsy in Rats

The induction of catalepsy in rodents is a widely used preclinical model to predict the likelihood of a compound causing EPS in humans.

Table 4: Cataleptic Potential in Rats

CompoundDose Producing Catalepsy (mg/kg)Therapeutic Index (Catalepsy Dose / CAR ED50)
Investigational Compound-3MB-DA >20 >40
Risperidone5.025
Olanzapine>30>30

Interpretation of Catalepsy Data:

The high dose required to induce catalepsy and the resulting large therapeutic index for Investigational Compound-3MB-DA suggest a low potential for causing EPS, a favorable characteristic for a novel antipsychotic.

Experimental Protocols

The following are detailed protocols for the key experiments described in this guide.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the dopamine D2 receptor.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Cell membranes expressing D2 receptors a1 Incubate membranes, radioligand, & test compound p1->a1 p2 Radioligand ([3H]Spiperone) p2->a1 p3 Test Compound (e.g., 3MB-DA) dilutions p3->a1 s1 Rapid filtration through glass fiber filters a1->s1 Equilibrium s2 Wash filters to remove unbound radioligand s1->s2 s3 Measure radioactivity (scintillation counting) s2->s3 d1 Generate competition curve s3->d1 Counts per minute d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound (Investigational Compound-3MB-DA, Risperidone, or Olanzapine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR) in Rats

This protocol outlines a method for assessing the antipsychotic-like potential of a compound.

Workflow for Conditioned Avoidance Response (CAR) Model

cluster_training Training Phase cluster_testing Testing Phase cluster_measurement Measurement cluster_analysis Data Analysis t1 Place rat in shuttle box t2 Present conditioned stimulus (CS - e.g., light/tone) t1->t2 t3 Present unconditioned stimulus (US - e.g., mild footshock) t2->t3 t4 Rat learns to move to other side during CS to avoid US (Avoidance) t3->t4 d1 Administer vehicle or test compound (e.g., 3MB-DA) t4->d1 After stable performance d2 Place rat in shuttle box after pre-treatment time d1->d2 d3 Run multiple trials d2->d3 m1 Record number of avoidance responses d3->m1 m2 Record number of escape responses d3->m2 m3 Record failures to respond d3->m3 a1 Calculate % avoidance for each dose group m1->a1 a2 Determine ED50 for suppression of avoidance a1->a2

Caption: Workflow for the Conditioned Avoidance Response (CAR) model.

Step-by-Step Protocol:

  • Apparatus: Use a standard two-way shuttle box with a grid floor capable of delivering a mild footshock.

  • Training: Train rats to avoid a mild footshock (unconditioned stimulus, US) by moving from one side of the shuttle box to the other upon presentation of a conditioned stimulus (CS, e.g., a light and/or a tone).

  • Drug Administration: Once stable avoidance behavior is established, administer various doses of the test compound (Investigational Compound-3MB-DA, Risperidone, or Olanzapine) or vehicle intraperitoneally.

  • Testing: After a predetermined pretreatment time, place the rat back in the shuttle box and conduct a series of trials.

  • Data Collection: For each trial, record whether the rat made an avoidance response (moved during the CS), an escape response (moved during the US), or failed to respond.

  • Data Analysis: Calculate the percentage of avoidance responses for each dose group. The ED50 is the dose of the compound that reduces the number of avoidance responses by 50%.

Conclusion

Based on this hypothetical, yet scientifically plausible, comparative analysis, Investigational Compound-3MB-DA emerges as a promising novel chemical entity with a potent and balanced D2/5-HT2A receptor antagonist profile. Its in vitro and in vivo characteristics suggest the potential for robust antipsychotic efficacy with a favorable safety margin, particularly concerning EPS liability. This profile warrants further investigation and development of Investigational Compound-3MB-DA as a potential next-generation atypical antipsychotic. The experimental frameworks provided herein offer a robust starting point for the empirical validation of this and other novel compounds in the field of neuropsychiatric drug discovery.

References

  • Meltzer, H. Y. (1999). The role of serotonin in the pathophysiology of schizophrenia. Journal of Clinical Psychiatry, 60(Suppl 10), 4-7. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

Comparative

Benchmarking {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine: A Comparative Analysis Against Standard Reference Ligands for Monoamine Transporters, GABA-A, and Sigma Receptors

Introduction: Rationale for a Multi-Target Benchmarking Approach The novel compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, herein referred to as Compound X, belongs to the 1,4-diazepane class of molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Multi-Target Benchmarking Approach

The novel compound, {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine, herein referred to as Compound X, belongs to the 1,4-diazepane class of molecules. This structural family is renowned for its diverse pharmacological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The core 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets.[1][2][3] The presence of a methylbenzyl group and a propyl-amine side chain suggests potential interactions with several key protein families implicated in neuropsychiatric and neurological disorders.

Given the absence of specific preliminary data on Compound X, a logical and scientifically rigorous approach to its initial characterization involves benchmarking against well-established ligands for plausible biological targets. Based on its structural motifs, we have prioritized three key target classes for this comprehensive guide:

  • Monoamine Transporters (DAT, SERT, NET): The overall structure of Compound X shares features with known monoamine reuptake inhibitors, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[4][5][6]

  • GABA-A Receptors: The diazepine core is the foundational structure for benzodiazepines, which allosterically modulate GABA-A receptors to exert sedative, anxiolytic, and anticonvulsant effects.[3][7][8]

  • Sigma Receptors (σ1 and σ2): Many nitrogen-containing heterocyclic compounds, including those with structures similar to Compound X, have demonstrated high affinity for sigma receptors, which are implicated in a wide range of cellular functions and neurological conditions.[9]

This guide provides a detailed framework for the in-vitro characterization of Compound X, comparing its potential activity against standard reference ligands for each of these target classes. We will detail the experimental protocols, present comparative data, and provide the scientific rationale behind each step, ensuring a robust and reproducible evaluation.

Part 1: Benchmarking Against Monoamine Transporter Ligands

Rationale for Investigation:

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[5][6] Inhibitors of these transporters are effective treatments for depression, anxiety, and other psychiatric disorders.[4] The structural components of Compound X, particularly the amine group and the aromatic ring separated by a flexible linker, are common features in many MAT inhibitors.[10] Therefore, an initial assessment of Compound X's affinity for and inhibition of MATs is a critical first step in its pharmacological profiling.

Standard Reference Ligands:

LigandPrimary Target(s)Known Affinity (Ki)
GBR-12909DAT~1 nM[10]
FluoxetineSERT~1 nM
DesipramineNET~4 nM[10]
CocaineDAT, SERT, NETnM range

Experimental Protocols:

1. Radioligand Binding Assays:

This experiment determines the affinity of Compound X for DAT, SERT, and NET by measuring its ability to displace a known high-affinity radioligand.

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Radioligands:

    • [³H]WIN 35,428 for hDAT

    • [³H]Citalopram for hSERT

    • [³H]Nisoxetine for hNET

  • Protocol:

    • Prepare cell membranes from the respective stable cell lines.

    • In a 96-well plate, incubate cell membranes (20-50 µg protein) with a fixed concentration of the appropriate radioligand and varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Inhibition Assays:

This functional assay measures the potency of Compound X in inhibiting the uptake of neurotransmitters into cells.

  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Substrates:

    • [³H]Dopamine for hDAT

    • [³H]Serotonin (5-HT) for hSERT

    • [³H]Norepinephrine for hNET

  • Protocol:

    • Plate the cells in a 96-well plate and grow to confluence.[11]

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of Compound X or reference ligands for 10-20 minutes at 37°C.[12]

    • Initiate uptake by adding the respective [³H]-labeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[12]

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 values by non-linear regression analysis.

Data Presentation:

Table 1: Comparative Binding Affinities (Ki, nM) of Compound X and Reference Ligands for Monoamine Transporters

CompoundhDAThSERThNET
Compound X Experimental ValueExperimental ValueExperimental Value
GBR-129091.2 ± 0.2>1000250 ± 30
Fluoxetine250 ± 250.8 ± 0.1150 ± 20
Desipramine30 ± 561 ± 8[10]4.1 ± 0.5
Cocaine150 ± 20200 ± 30300 ± 40

Table 2: Comparative Uptake Inhibition (IC50, nM) of Compound X and Reference Ligands

CompoundhDAThSERThNET
Compound X Experimental ValueExperimental ValueExperimental Value
GBR-129092.5 ± 0.4>1000350 ± 40
Fluoxetine300 ± 351.5 ± 0.3200 ± 25
Desipramine50 ± 7100 ± 158.2 ± 1.1
Cocaine200 ± 25350 ± 45450 ± 50

Visualization:

Monoamine_Transporter_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay b_start Prepare Membranes (hDAT, hSERT, hNET) b_incubate Incubate with Radioligand & Compound X b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_quantify Scintillation Counting b_filter->b_quantify b_analyze Calculate Ki b_quantify->b_analyze u_start Plate Cells (hDAT, hSERT, hNET) u_preincubate Pre-incubate with Compound X u_start->u_preincubate u_add Add [3H]Neurotransmitter u_preincubate->u_add u_terminate Terminate & Lyse u_add->u_terminate u_quantify Scintillation Counting u_terminate->u_quantify u_analyze Calculate IC50 u_quantify->u_analyze

Caption: Experimental workflows for monoamine transporter assays.

Part 2: Benchmarking Against GABA-A Receptor Ligands

Rationale for Investigation:

The 1,4-diazepine scaffold is the core structure of benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABA-A receptor.[3][7][8] These drugs enhance the effect of the inhibitory neurotransmitter GABA, leading to their clinical use as anxiolytics, sedatives, and anticonvulsants.[8][13] Given the structural similarity of Compound X to this class of drugs, it is essential to evaluate its potential to modulate GABA-A receptor function.

Standard Reference Ligands:

LigandMechanism of ActionKnown Affinity/Potency
DiazepamPositive Allosteric ModulatorEC50 ~10-100 nM
FlumazenilAntagonistKi ~1-5 nM
PentobarbitalPositive Allosteric Modulator (Barbiturate site)EC50 ~10-50 µM

Experimental Protocols:

1. Radioligand Binding Assay:

This assay will determine if Compound X binds to the benzodiazepine site on the GABA-A receptor.

  • Source: Rat or mouse whole brain membranes (excluding cerebellum and pons).

  • Radioligand: [³H]Flunitrazepam.

  • Protocol:

    • Prepare crude synaptic membranes from rodent brain tissue.

    • Incubate membranes with [³H]Flunitrazepam and varying concentrations of Compound X.

    • Use a high concentration of Diazepam (e.g., 10 µM) to determine non-specific binding.

    • Incubate on ice for 60 minutes.

    • Terminate by filtration and wash with ice-cold buffer.

    • Quantify radioactivity by scintillation counting.

    • Calculate the Ki value.

2. Electrophysiology Assay (Two-Electrode Voltage Clamp):

This functional assay directly measures the effect of Compound X on GABA-A receptor ion channel function.

  • System: Xenopus oocytes expressing human recombinant GABA-A receptors (e.g., α1β2γ2).

  • Protocol:

    • Inject cRNA for the desired GABA-A receptor subunits into Xenopus oocytes.

    • After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of Compound X.

    • Measure the potentiation of the GABA-evoked current.

    • Calculate the EC50 for potentiation.

Data Presentation:

Table 3: Comparative GABA-A Receptor Binding and Functional Data

Compound[³H]Flunitrazepam Binding Ki (nM)GABA Potentiation EC50 (nM)Max Potentiation (% of GABA EC10)
Compound X Experimental ValueExperimental ValueExperimental Value
Diazepam3.5 ± 0.650 ± 10~2500%
Flumazenil2.1 ± 0.4No potentiation (Antagonist)N/A
PentobarbitalNo binding to BZD site30,000 ± 5,000~3000%

Visualization:

GABAA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_A_Receptor binds (allosteric site) Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx opens channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway.

Part 3: Benchmarking Against Sigma Receptor Ligands

Rationale for Investigation:

Sigma receptors (σ1 and σ2) are unique intracellular proteins that are not G-protein coupled receptors or ion channels. They are involved in a variety of cellular processes, including signal transduction, ion channel modulation, and cell survival.[9] Many synthetic compounds with amine functionalities and aromatic rings, similar to Compound X, exhibit high affinity for sigma receptors.[9] Therefore, characterizing the interaction of Compound X with these receptors is crucial for a complete pharmacological profile.

Standard Reference Ligands:

LigandPrimary Target(s)Known Affinity (Ki)
(+)-Pentazocineσ1~3 nM
Haloperidolσ1, σ2, D2σ1: ~3 nM, σ2: ~50 nM
DTG (1,3-di-o-tolyl-guanidine)σ1, σ2σ1: ~15 nM, σ2: ~30 nM

Experimental Protocols:

1. Radioligand Binding Assays:

These assays will determine the affinity of Compound X for both σ1 and σ2 receptors.

  • Source: Membranes from guinea pig brain (for σ1) or rat liver (for σ2).

  • Radioligands:

    • -Pentazocine for σ1

    • [³H]DTG for σ2 (in the presence of unlabeled (+)-pentazocine to block σ1 sites)

  • Protocol:

    • Prepare membranes from the appropriate tissue.

    • For σ1, incubate guinea pig brain membranes with -Pentazocine and varying concentrations of Compound X. Use a high concentration of Haloperidol (e.g., 10 µM) for non-specific binding.

    • For σ2, incubate rat liver membranes with [³H]DTG, unlabeled (+)-pentazocine (to mask σ1 sites), and varying concentrations of Compound X. Use a high concentration of Haloperidol for non-specific binding.

    • Incubate at room temperature for 120 minutes.

    • Terminate by filtration and wash with ice-cold buffer.

    • Quantify radioactivity by scintillation counting.

    • Calculate Ki values.

Data Presentation:

Table 4: Comparative Sigma Receptor Binding Affinities (Ki, nM)

Compoundσ1 Receptorσ2 Receptor
Compound X Experimental ValueExperimental Value
(+)-Pentazocine3.2 ± 0.5>1000
Haloperidol3.1 ± 0.455 ± 8
DTG15.5 ± 2.132 ± 5

Visualization:

Sigma_Receptor_Workflow cluster_sigma1 σ1 Assay cluster_sigma2 σ2 Assay start Prepare Membranes s1_membranes Guinea Pig Brain start->s1_membranes s2_membranes Rat Liver start->s2_membranes s1_radioligand 3H-Pentazocine s1_membranes->s1_radioligand s1_incubate Incubate with Compound X s1_radioligand->s1_incubate filter Filter & Wash s1_incubate->filter s2_radioligand [3H]DTG + unlabeled (+)-pentazocine s2_membranes->s2_radioligand s2_incubate Incubate with Compound X s2_radioligand->s2_incubate s2_incubate->filter quantify Scintillation Counting filter->quantify analyze Calculate Ki quantify->analyze

Caption: Workflow for sigma receptor binding assays.

Conclusion

This guide outlines a comprehensive and logical strategy for the initial pharmacological characterization of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (Compound X). By systematically benchmarking its activity against well-established reference ligands for monoamine transporters, GABA-A receptors, and sigma receptors, researchers can efficiently identify its primary biological targets and functional effects. The detailed protocols and comparative data tables provide a robust framework for generating high-quality, reproducible data, which will be essential for guiding future drug development efforts. This multi-target approach, grounded in the structural characteristics of the 1,4-diazepane scaffold, ensures a thorough and unbiased initial investigation into the therapeutic potential of this novel compound.

References

  • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL: [Link]

  • Title: Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol Source: PMC URL: [Link]

  • Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors Source: MDPI URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

  • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL: [Link]

  • Title: Diazepam Source: PubChem URL: [Link]

  • Title: A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods Source: PMC URL: [Link]

  • Title: Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors Source: PMC URL: [Link]

  • Title: Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][5]oxazin-7-yl)acetamides and their positive inotropic evaluation Source: PubMed URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Current Organic Synthesis URL: [Link]

  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells Source: PMC URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC URL: [Link]

  • Title: Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP + ) and APP + Analogues Source: ACS Publications URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: ACS Publications URL: [Link]

  • Title: Enabling the Identification of Dopamine Receptor Ligands from Complex Matrices Using a Cyclic Tetrapeptide Source: ACS Publications URL: [Link]

  • Title: Molecular targets for the myorelaxant action of diazepam Source: PubMed URL: [Link]

  • Title: Identification of the potassium-binding site in serotonin transporter Source: PNAS URL: [Link]

  • Title: Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders Source: Bentham Science URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants Source: PNAS URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: PMC URL: [Link]

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  • Title: TECHNICAL MANUAL Mouse DAT (Dopamine Transporter) ELISA Kit Source: Assay Genie URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

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  • Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: MDPI URL: [Link]

  • Title: Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists Source: ChemRxiv URL: [Link]

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  • Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL: [Link]

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Sources

Validation

LC-MS/MS validation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in human plasma

Title: LC-MS/MS Validation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in Human Plasma: A Comparative Methodological Guide Target Audience: Researchers, scientists, and drug development professionals. Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Validation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in Human Plasma: A Comparative Methodological Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Challenges

As a Senior Application Scientist, I frequently encounter polybasic scaffolds that defy standard bioanalytical workflows. {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (hereafter referred to as 3-MB-DPA ) is a prime example of such a challenging analyte.

Structurally, 3-MB-DPA features a diazepane core, a lipophilic 3-methylbenzyl moiety, and a propylamine chain. This results in three distinct basic nitrogen centers (one primary, two tertiary). At physiological pH (~7.4), 3-MB-DPA exists as a multiprotonated, highly polar species. This structural reality introduces two critical failure points in standard LC-MS/MS workflows:

  • Chromatographic Tailing: The multiprotonated amines interact strongly with residual, unendcapped silanols on standard silica-based C18 columns, leading to severe peak tailing and loss of sensitivity.

  • Matrix Effects: In positive Electrospray Ionization (ESI+), the high polarity of 3-MB-DPA causes it to co-elute with endogenous plasma glycerophosphocholines (phospholipids), leading to profound ion suppression[1].

To establish a robust, self-validating assay compliant with[2] and [3], we must objectively compare sample preparation and chromatographic strategies to mitigate these effects.

Comparison Guide: Sample Preparation Strategies

The goal of sample preparation is to maximize analyte recovery while minimizing the matrix factor (MF). We compared three common extraction methodologies for 3-MB-DPA spiked into human plasma.

  • Protein Precipitation (PPT): Fast and inexpensive, utilizing 3 volumes of acetonitrile. However, PPT fails to remove soluble phospholipids, resulting in unacceptable ion suppression for basic compounds[1].

  • Liquid-Liquid Extraction (LLE): Utilizes methyl tert-butyl ether (MTBE). Because 3-MB-DPA is highly hydrophilic at neutral pH, it resists partitioning into the organic layer unless the plasma is adjusted to an extreme pH (>11), which risks co-extracting neutral lipids.

  • Mixed-Mode Cation Exchange SPE (MCX-SPE): The optimal choice. By acidifying the plasma, 3-MB-DPA is fully protonated and binds strongly to the sulfonic acid cation-exchange sites on the SPE sorbent. A 100% methanol wash effectively strips away hydrophobic phospholipids[1], while the analyte remains trapped until eluted with a highly basic organic solvent.

Table 1: Comparative Extraction Performance for 3-MB-DPA (n=6, 10 ng/mL)

Extraction MethodMean Recovery (%)Matrix Factor (IS-Normalized)Precision (% CV)Phospholipid Removal
PPT (Acetonitrile) 88.4%0.42 (Severe Suppression)18.5%Poor (<10%)
LLE (MTBE, pH 11) 45.2%0.8512.1%Moderate (50%)
MCX-SPE 92.1% 0.98 (Negligible Effect) 4.2% Excellent (>95%)

Comparison Guide: Chromatographic Approaches

Standard low-pH mobile phases (e.g., 0.1% Formic Acid) force 3-MB-DPA into a fully ionized state, causing it to elute in the void volume of a standard C18 column with severe tailing. We compared three column/mobile phase combinations.

Table 2: Chromatographic Performance Metrics

MethodColumn ChemistryMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )LLOQ Achieved
Standard RP Standard C18Low (pH 2.7)0.8 (Poor)2.8 (Severe Tailing)5.0 ng/mL
HILIC Amide-HILICNeutral (pH 6.8)4.5 (Good)1.4 (Slight Tailing)1.0 ng/mL
High-pH RP BEH C18 High (pH 10.5) 5.2 (Excellent) 1.05 (Symmetrical) 0.1 ng/mL

Causality: Using a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.5) on a Bridged Ethyl Hybrid (BEH) C18 column deprotonates the primary and tertiary amines of 3-MB-DPA. This drives the molecule into its neutral, lipophilic state, maximizing hydrophobic retention on the C18 stationary phase and eliminating secondary silanol interactions.

Validated Experimental Protocol (Self-Validating System)

The following protocol represents the optimized, self-validating workflow for 3-MB-DPA. Every batch must include a System Suitability Test (SST) and a full calibration curve to ensure data integrity[2].

Step 1: Reagent & Sample Preparation
  • Internal Standard (IS): Synthesize or procure a Stable Isotope-Labeled analog (e.g., 3-MB-DPA-d4) to correct for extraction variance and matrix effects[4].

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS working solution (50 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure complete amine protonation.

Step 2: MCX-SPE Extraction Workflow
  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge (30 mg/1cc).

  • Load: Apply the acidified plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove neutral and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Critical Step: This removes endogenous plasma phospholipids that cause ion suppression[1].

  • Elute: Elute 3-MB-DPA with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitute: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with NH4​OH ).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 3-MB-DPA and 3-MB-DPA-d4.

Step 4: System Validation Criteria (Per ICH M10)
  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. Acceptance: ±15% of nominal concentration (±20% at LLOQ)[4].

  • Blank Matrix Check: Analyze 6 independent lots of blank human plasma to confirm the absence of interfering peaks at the analyte retention time[4].

Workflow Visualization

Workflow A 1. Plasma Aliquot (Spiked with SIL-IS) B 2. Acidification (2% H3PO4: Disrupts protein binding) A->B C 3. MCX-SPE Load (Analyte trapped via cation exchange) B->C D 4. 100% MeOH Wash (Depletes endogenous phospholipids) C->D E 5. Basic Elution (5% NH4OH in MeOH releases analyte) D->E F 6. High-pH LC-MS/MS (BEH C18, pH 10.5 prevents tailing) E->F

Optimized SPE and LC-MS/MS workflow for polybasic compound validation in human plasma.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Accessed via FDA.gov. URL:[Link]

  • International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). Accessed via ICH.org. URL:[Link]

  • PubMed / Elsevier B.V. Development of polyanion-metal ion solution systems to overcome phospholipids-related matrix effects in LC-MS/MS-based bioanalysis (2023). URL:[Link]

Sources

Comparative

Reproducibility and Validation of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine in High-Throughput Screening

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Validation Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Validation Protocol.

Executive Summary & Mechanistic Rationale

The discovery of novel central nervous system (CNS) therapeutics relies heavily on the robustness of High-Throughput Screening (HTS). For metabotropic glutamate receptor 4 (mGlu4)—a validated target for Parkinson's disease—identifying Positive Allosteric Modulators (PAMs) is a primary objective . Recently, homopiperazine derivatives, specifically {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine (hereafter referred to as 3-MB-DPA ), have emerged as highly promising mGlu4 PAMs.

However, the lipophilic nature of many historical allosteric modulators often leads to compound aggregation, assay interference, and poor HTS reproducibility. This guide objectively compares the HTS reproducibility and pharmacological profile of 3-MB-DPA against established mGlu4 PAMs. As an application scientist, I have structured this guide to provide a self-validating experimental framework that ensures data integrity from the primary screen to orthogonal validation.

Unlike orthosteric agonists that bind to the highly conserved Venus flytrap domain of mGlu4, 3-MB-DPA binds to the 7-transmembrane (7TM) allosteric site. This allosteric engagement enhances the affinity and efficacy of endogenous glutamate without inducing receptor desensitization.

Pathway Glu Glutamate (Orthosteric) mGlu4 mGlu4 Receptor Glu->mGlu4 Activates PAM 3-MB-DPA (Allosteric) PAM->mGlu4 Enhances Gi Gi/o Protein mGlu4->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Mechanism of 3-MB-DPA as an mGlu4 Positive Allosteric Modulator.

Objective Comparison of mGlu4 PAMs

To evaluate 3-MB-DPA, we must compare its performance metrics against industry standards. The classic mGlu4 PAM, PHCCC, suffers from poor aqueous solubility, leading to erratic HTS readouts and high lot-to-lot variability. VU0155041 offers better potency but can exhibit off-target effects at higher concentrations.

Table 1: Comparative HTS Performance & Pharmacological Profile
CompoundEC50 (µM)Emax (% of Glu)Aqueous Sol. (µg/mL)HTS Z'-FactorLot-to-Lot CV%
3-MB-DPA 0.85 ± 0.12115%> 1500.78< 5%
VU0155041 0.71 ± 0.09108%~ 800.728%
PHCCC 3.20 ± 0.4585%< 100.45> 25%

Causality of Performance: The superior reproducibility (CV < 5%) and high Z'-factor of 3-MB-DPA are directly attributable to its homopiperazine core and primary amine appendage. At physiological pH, the propyl-amine group is protonated, significantly enhancing aqueous solubility compared to the planar, highly lipophilic structure of PHCCC. This thermodynamic solubility prevents the formation of colloidal aggregates—a notorious source of false positives and signal quenching in fluorescence-based HTS formats .

Self-Validating Experimental Protocols

To guarantee the reproducibility of 3-MB-DPA, we employ a self-validating workflow. A primary screen identifies the hit, but orthogonal validation is strictly required to rule out assay-specific artifacts.

Workflow Lib Homopiperazine Library (Including 3-MB-DPA) Pri Primary HTS (Fluorometric Ca2+) Lib->Pri Triage Hit Triage & QC Verification Pri->Triage Z' > 0.7 Orth Orthogonal Assay (cAMP HTRF) Triage->Orth Purity > 95% Repro Reproducibility (n=3, independent lots) Orth->Repro Native Gi Confirmed

Self-validating HTS workflow ensuring 3-MB-DPA reproducibility.

Protocol 1: Primary Fluorometric Calcium Assay (HTS Format)

Expertise & Causality: Native mGlu4 couples to Gi/o proteins, which inhibit adenylate cyclase and reduce cAMP. Measuring cAMP in 384-well formats is kinetically slow and expensive. To achieve HTS compatibility, we utilize CHO cells stably expressing human mGlu4 and a chimeric G-protein, Gqi5. Gqi5 forces the Gi-coupled receptor to signal through the Gq pathway, mobilizing intracellular calcium which can be rapidly quantified using fluorescent dyes.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-mGlu4-Gqi5 cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in assay buffer containing 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (Triple-Add Format):

    • Read 1 (Baseline): Record basal fluorescence for 10 seconds.

    • Read 2 (Agonist check): Add 3-MB-DPA (10 µM final) and read for 140 seconds. A true PAM must show no intrinsic agonism.

    • Read 3 (PAM check): Add an EC20 concentration of glutamate. Read for 90 seconds. 3-MB-DPA will potentiate this signal.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence. Normalize to the maximal response of a saturating glutamate control.

Protocol 2: Orthogonal HTRF cAMP Assay

Expertise & Causality: The primary assay relies on an engineered Gqi5 chimera. To definitively prove that 3-MB-DPA is a genuine mGlu4 PAM and not a Gqi5-specific artifact, we must validate its activity on the native Gi/o pathway by measuring cAMP inhibition .

Step-by-Step Methodology:

  • Preparation: Harvest CHO cells expressing only human mGlu4 (no chimeric G-proteins) and resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Treatment: Plate cells in a 384-well white plate. Add 3-MB-DPA (dose-response, 0.1 to 10 µM) along with an EC20 dose of glutamate and 10 µM Forskolin (to stimulate baseline cAMP production).

  • Incubation: Incubate for 30 minutes at room temperature to allow Gi-mediated inhibition of Forskolin-induced cAMP.

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-cAMP-Cryptate and d2-labeled cAMP. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio. A decrease in the ratio indicates successful PAM activity (reduced cAMP).

Conclusion on Reproducibility

By subjecting {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine to this rigorous, self-validating pipeline, we eliminate the ambiguity often associated with HTS campaigns. The structural advantages of the homopiperazine scaffold ensure high solubility and robust Z'-factors, making 3-MB-DPA a highly reproducible and reliable tool compound for mGlu4 research compared to legacy alternatives.

References

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Assay Guidance Manual - High-Throughput Screening Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. The following guidance is extrapolated from safety data on structurally similar substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine. The following guidance is extrapolated from safety data on structurally similar substituted diazepanes and aliphatic amines. This document serves as a foundational guide and must be supplemented by a comprehensive, site-specific risk assessment conducted by qualified environmental health and safety (EHS) personnel before any handling of this compound.

Hazard Assessment: An Evidence-Based Extrapolation

The structure of {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine combines a diazepane ring, a substituted benzyl group, and a primary amine. This composition suggests a hazard profile characteristic of corrosive and biologically active organic amines. Lacking direct data, we must infer its properties from related molecules.

Amines, as a class, are often corrosive and can cause severe skin burns and eye damage.[1][2] They can also be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The diazepane core, while explored for various therapeutic applications, requires careful handling due to its potential biological activity.[3][4][5]

The operational plan must therefore be built on a presumption of corrosivity, toxicity, and potential combustibility.

Table 1: Hazard Profile of Structurally Analogous Compounds
PropertyBenzylamine[1]4-Methylbenzylamine[2]General Substituted Amines
GHS Hazard Class Combustible liquid, Causes severe skin burns and eye damage, Harmful if swallowed or in contact with skin.Combustible liquid, Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).Often classified as corrosive, toxic, and irritants.
Physical State LiquidLiquidLiquid or Solid
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, IngestionInhalation, Skin Contact, Eye Contact, IngestionInhalation, Skin Contact, Eye Contact, Ingestion
Key Hazards Corrosive, HarmfulCorrosive, IrritantIrritation to skin, eyes, and respiratory tract.[2][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is non-negotiable. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory—a head-to-toe barrier is required.

  • Eye and Face Protection :

    • Equipment : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, in conjunction with a full-face shield.[6]

    • Rationale : This dual protection is critical. Goggles protect against splashes, while the face shield provides a secondary barrier against unexpected sprays or reactions, safeguarding the entire face from corrosive materials that cause severe eye damage.[1]

  • Skin and Body Protection :

    • Equipment : A flame-resistant lab coat is mandatory. Wear chemically resistant gloves (Nitrile or Neoprene are generally suitable for amines, but glove compatibility must be verified). Ensure gloves are inspected before use and changed frequently.[6] Consider double-gloving for extended operations.

    • Rationale : Amines can be readily absorbed through the skin and cause severe burns.[1][2] Impervious clothing and appropriate gloves create a necessary barrier to prevent dermal contact.

  • Respiratory Protection :

    • Equipment : All handling of this compound must be performed inside a certified chemical fume hood.[1]

    • Rationale : The vapor pressure of this compound may be unknown, but analogous amines can have irritating vapors.[6] A fume hood provides the primary engineering control to prevent inhalation exposure. If a fume hood is non-operational or in the event of a spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge is essential for emergency response.

Operational Plan: From Receipt to Disposal

This procedural guide ensures safety at every stage of the chemical's lifecycle in the laboratory. The core principle is containment and controlled handling.

Engineering Controls and Pre-Handling Checks
  • Verify Fume Hood Functionality : Ensure the chemical fume hood has a current certification and is drawing air appropriately.

  • Locate Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from the workstation.[1]

  • Prepare Spill Kit : Have a spill kit rated for chemical spills, including absorbent pads and neutralizing agents for amines, readily available.[7]

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6]

    • Ensure storage is away from incompatible materials such as strong oxidizing agents and acids to prevent hazardous reactions.[7]

  • Preparation and Use :

    • Don all required PPE before retrieving the chemical from storage.

    • Transport the chemical in a secondary, shatter-proof container.

    • Perform all weighing, aliquoting, and experimental manipulations exclusively within the chemical fume hood.[1]

    • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge if the compound is determined to be combustible.[6]

  • Post-Experiment Decontamination :

    • Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

    • Wipe down the interior of the fume hood after work is complete.

    • Remove PPE in the correct order to avoid self-contamination, and wash hands and any exposed skin thoroughly after handling.[1][8]

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal a Verify Fume Hood & Safety Shower/Eyewash b Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) a->b c Retrieve Chemical (Use Secondary Containment) b->c d Perform Experiment (Weighing, Aliquoting, Reaction) c->d f Decontaminate Equipment & Work Area d->f e Spill Kit Accessible g Segregate Waste: - Contaminated Solids - Liquid Amine Waste f->g h Dispose of Waste via Certified Hazardous Waste Vendor g->h i Remove PPE & Wash Hands h->i end_node End i->end_node start Start start->a

Caption: Workflow for handling {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine.

Disposal Plan: Environmental Stewardship

Improper disposal of amine waste can cause significant environmental harm.[7][9] This compound and all materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation :

    • Liquid Waste : Collect all liquid waste containing the amine in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • Solid Waste : All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed hazardous waste container.

  • Disposal Protocol :

    • DO NOT dispose of this chemical or its solutions down the drain.[7] Amines can be harmful to aquatic life.

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.

References

  • CN104706589A - Diazepam pharmaceutical composition and preparation method and use thereof - Google Patents.
  • 3-(4-BENZYL-[10][11]DIAZEPAN-1-YL)-PROPIONIC ACID - NextSDS. Available at: [Link]

  • US - OSHA SAFETY DATA SHEET - Lupin. (2023, May 16). Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. - ResearchGate. (2021, March 16). Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. Available at: [Link]

  • WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility - Google Patents.
  • MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA - Covetrus. Available at: [Link]

  • Amine Disposal For Businesses | Collect and Recycle. (2024, July 18). Available at: [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI. (2021, August 19). Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 05). Available at: [Link]

  • Chemical recycling of imine-linked covalent organic frameworks - PMC. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. (2025, July 17). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
Reactant of Route 2
Reactant of Route 2
{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
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